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2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile Documentation Hub

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  • Product: 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile
  • CAS: 1803610-05-0

Core Science & Biosynthesis

Foundational

Solubility Profile of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile: A Methodological and Theoretical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical Role of Solubility in Pharmaceutical Sciences In drug development, solubility is not merely...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In drug development, solubility is not merely a data point but a cornerstone parameter that dictates the viability of a new chemical entity (NCE).[3][5] It is defined as the equilibrium concentration of a compound in a specific solvent system at a given temperature and pressure.[1][3] This property is paramount for several reasons:

  • Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[3][5] Consequently, low aqueous solubility is a primary contributor to poor and erratic bioavailability.[4]

  • Process Chemistry: Knowledge of solubility in various organic solvents is essential for designing and optimizing crystallization processes, which are crucial for purification and obtaining the desired solid-state form of the API.[1][6][7]

  • Formulation Development: Understanding a compound's solubility profile allows formulation scientists to select appropriate excipients and delivery systems (e.g., parenteral solutions, solid dispersions) to achieve the target therapeutic concentration.[2][3]

  • Early-Stage Screening: Measuring solubility early in the discovery pipeline helps to de-risk projects by identifying candidates with potential developability issues, saving significant time and resources.[2][8]

Given that up to 90% of drugs in the development pipeline are estimated to be poorly soluble, a thorough understanding and empirical determination of this property are indispensable.[4]

Compound Profile and Theoretical Solubility Considerations

2.1. Molecular Structure

2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile possesses a distinct molecular architecture that influences its interaction with various solvents.

  • Heterocyclic Core: The 1,3-thiazole ring is a polar heterocyclic system containing nitrogen and sulfur atoms capable of hydrogen bonding and dipole-dipole interactions.

  • Nitrile Group (-C≡N): This is a strongly polar functional group that can act as a hydrogen bond acceptor.

  • Tert-butyl Group (-C(CH₃)₃): This is a bulky, nonpolar (lipophilic) alkyl group.

2.2. Qualitative Solubility Prediction: "Like Dissolves Like"

The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility behavior.[9] It states that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: Solvents like water, ethanol, methanol, and acetonitrile can engage in hydrogen bonding and strong dipole-dipole interactions. The polar thiazole ring and nitrile group of the target molecule suggest potential solubility in these solvents. However, the large, nonpolar tert-butyl group will counteract this, likely limiting solubility in highly polar solvents like water.

  • Nonpolar Solvents: Solvents like toluene, hexane, and cyclohexane primarily interact through weaker van der Waals forces. The significant nonpolar character imparted by the tert-butyl group suggests that the compound will exhibit higher solubility in less polar organic solvents.

  • Intermediate/Aprotic Polar Solvents: Solvents like acetone, ethyl acetate, and dichloromethane (DCM) have intermediate polarity. These are often excellent candidates for dissolving compounds with mixed polarity, such as the target molecule.

The interplay between the polar functional groups and the nonpolar alkyl group makes empirical determination essential.

cluster_compound 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile cluster_solvents Solvent Classes Compound Target Molecule Polar_Features Polar Features (Thiazole, Nitrile) Compound->Polar_Features has Nonpolar_Features Nonpolar Feature (Tert-butyl) Compound->Nonpolar_Features has Polar_Solvent Polar Solvents (e.g., Ethanol, Acetonitrile) Polar_Features->Polar_Solvent 'Like Dissolves Like' (Favorable Interaction) Nonpolar_Solvent Nonpolar Solvents (e.g., Toluene, Hexane) Polar_Features->Nonpolar_Solvent Mismatched Polarity (Unfavorable) Nonpolar_Features->Polar_Solvent Mismatched Polarity (Unfavorable) Nonpolar_Features->Nonpolar_Solvent 'Like Dissolves Like' (Favorable Interaction)

Caption: "Like Dissolves Like" principle for the target molecule.

2.3. Thermodynamic Models for Solubility Prediction

For more quantitative predictions, thermodynamic models such as UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS can be employed.[10][11] These models use group contribution methods or quantum chemical calculations to predict activity coefficients, which are essential for calculating solubility.[10] However, these predictions often require data on the solute's melting point and enthalpy of fusion and should always be validated by experimental measurement.[7][10]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[12] The protocol described below is a self-validating system designed to ensure accuracy and reproducibility.

3.1. Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute is measured. The visual confirmation of excess, undissolved solid at the end of the experiment is a critical validation step.

3.2. Materials and Equipment

  • Solute: 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile (solid, >98% purity)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Dichloromethane, Heptane).

  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE septa

    • Thermostatically controlled orbital shaker or rotator

    • Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer for concentration analysis.

3.3. Step-by-Step Methodology

  • Preparation: Accurately weigh an excess amount of the compound (e.g., 20-50 mg) into a glass vial. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the vials for 24 to 48 hours. This extended time is crucial to ensure equilibrium is reached, especially for complex molecules or viscous solvents.

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to let the undissolved solid settle. Crucially, visually inspect each vial to confirm the presence of excess solid. This validates that the solution is indeed saturated.

  • Sample Collection and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial for analysis. This filtration step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the results in units such as mg/mL and mol/L.

Sources

Exploratory

An In-depth Technical Guide to the Determination of Melting and Boiling Points for Novel Thiazole Derivatives: A Case Study of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile

Introduction In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Thiazole derivatives, a class of heterocyclic compounds, are of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Thiazole derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile represents a specific scaffold within this class, and a thorough understanding of its physicochemical properties is a critical first step in its evaluation as a potential therapeutic agent.

Theoretical Foundations of Phase Transitions

A solid understanding of the principles behind melting and boiling is essential for accurate experimental design and data interpretation.

Melting Point and the Influence of Purity

The melting point of a pure, crystalline solid is the temperature at which it transitions from a solid to a liquid phase at a given pressure. At this temperature, the solid and liquid phases are in equilibrium. For a pure substance, this transition typically occurs over a very narrow temperature range (often 0.5-1.0°C).

A key concept for researchers is melting point depression . The presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting point range.[7][8] This phenomenon occurs because the impurity disrupts the uniform crystal lattice structure of the solid, requiring less energy to break the intermolecular forces.[8] Therefore, the melting point is a reliable indicator of a compound's purity.[7]

Boiling Point and Vapor Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] At this point, the liquid undergoes a phase transition to a gas. The boiling point is influenced by several factors, including:

  • Intermolecular Forces: Stronger intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) require more energy to overcome, resulting in a higher boiling point.[10][11][12]

  • Molecular Weight: For molecules with similar functional groups, the boiling point generally increases with increasing molecular weight due to stronger van der Waals forces.[10][13]

  • Branching: Increased molecular branching can lead to a lower boiling point compared to a straight-chain isomer of the same molecular weight, as it reduces the surface area available for intermolecular interactions.[10][13]

  • External Pressure: The boiling point is directly proportional to the external pressure.[12] It is crucial to record the atmospheric pressure when determining a boiling point.

Experimental Determination of Melting and Boiling Points

The following protocols are standard, reliable methods for determining the melting and boiling points of a novel organic compound like 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile.

Melting Point Determination: The Capillary Method

This method is widely used due to its accuracy and the small amount of sample required.[14]

Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile is completely dry and finely powdered.

    • Place a small amount of the powdered sample onto a clean, dry watch glass.

  • Loading the Capillary Tube:

    • Take a capillary melting point tube, which is sealed at one end.

    • Press the open end of the capillary tube into the powdered sample to collect a small amount.

    • To pack the sample into the sealed end, gently tap the bottom of the tube on a hard surface or drop it through a long glass tube.[15] The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup (Thiele Tube Method):

    • Clamp a Thiele tube to a retort stand.

    • Fill the Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.

    • Attach the capillary tube to a thermometer using a small rubber band or a piece of rubber tubing, ensuring the sample is level with the thermometer bulb.

    • Insert the thermometer and attached capillary tube into the Thiele tube, immersing the sample and thermometer bulb in the oil.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner, using a back-and-forth motion to ensure even heating.[16]

    • Initially, a rapid heating rate can be used to approach the approximate melting point.

    • As the temperature nears the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[16]

    • Carefully observe the sample.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[15]

    • Report the melting point as a range (e.g., 120.5-121.5°C).

Diagram of Melting Point Determination Setup

MeltingPointSetup cluster_ThieleTube Thiele Tube with Heating Oil cluster_ThermometerAssembly Thermometer and Capillary Tube ThieleTube ThermometerAssembly ThermometerAssembly Thermometer Thermometer RubberBand Rubber Band Thermometer->RubberBand CapillaryTube Capillary Tube with Sample CapillaryTube->RubberBand HeatSource Heat Source (Bunsen Burner) HeatSource->ThieleTube  Heat applied to side arm Observer Observer Observer->ThieleTube  Visual Observation

Caption: Experimental setup for melting point determination using a Thiele tube.

Boiling Point Determination: The Micro-Boiling Point (Capillary) Method

This method is ideal when only a small quantity of the liquid sample is available.[17]

Experimental Protocol
  • Sample Preparation:

    • Place a few drops (approximately 0.5 mL) of liquid 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile into a small test tube (fusion tube).[17]

  • Capillary Insertion:

    • Take a melting point capillary tube and seal one end in a flame.

    • Place the sealed capillary tube, open end down, into the liquid in the test tube.[17]

  • Apparatus Setup (Thiele Tube Method):

    • Attach the test tube containing the sample and inverted capillary tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

    • Clamp a Thiele tube to a retort stand and fill it with a suitable heating oil.

    • Insert the thermometer and test tube assembly into the Thiele tube, immersing the sample in the oil.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube.

    • Initially, a stream of air bubbles will emerge from the open end of the inverted capillary tube as the trapped air expands.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.[17][18]

    • Remove the heat source and allow the apparatus to cool slowly.

  • Data Recording:

    • Observe the inverted capillary tube closely as the apparatus cools. The stream of bubbles will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[17][18]

    • Record this temperature and the atmospheric pressure.

Diagram of Boiling Point Determination Setup

BoilingPointSetup cluster_ThieleTube Thiele Tube with Heating Oil cluster_ThermometerAssembly Thermometer and Sample Assembly ThieleTube ThermometerAssembly ThermometerAssembly Thermometer Thermometer TestTube Test Tube with Sample Thermometer->TestTube attached InvertedCapillary Inverted Capillary Tube TestTube->InvertedCapillary  contains HeatSource Heat Source (Bunsen Burner) HeatSource->ThieleTube  Heat applied to side arm Observer Observer Observer->ThieleTube  Visual Observation

Caption: Experimental setup for micro-boiling point determination.

Data Interpretation and Reporting

Accurate interpretation and reporting of the determined values are crucial for their utility in research and development.

Melting Point Data
ParameterObservationInterpretation
Sharp Melting Range (0.5-1.0°C) The sample melts over a narrow temperature range.Indicates a high degree of purity.
Broad Melting Range (>2°C) The sample melts over a wide temperature range.Suggests the presence of impurities.[7]
Depressed Melting Point The observed melting point is lower than that of a known pure standard.Indicates the presence of impurities.[7][8]
Boiling Point Data
ParameterObservationInterpretation
Constant Temperature during Distillation/Reflux The temperature remains constant as the liquid boils.Characteristic of a pure substance.
Recorded Atmospheric Pressure The pressure at which the boiling point was measured.Essential for comparing the observed boiling point to literature values, which are typically reported at standard pressure (760 mmHg).

Conclusion

The determination of the melting and boiling points of a novel compound such as 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile is a fundamental yet critical aspect of its initial characterization. These physical constants provide invaluable information regarding the compound's identity, purity, and the nature of its intermolecular forces. For researchers in drug development, these properties inform decisions on purification methods, formulation design, and stability assessments.[3][4][6] The protocols detailed in this guide represent robust and accessible methods for obtaining reliable data. By adhering to these procedures and understanding the underlying theoretical principles, scientists can ensure the integrity of their findings and build a solid foundation for further preclinical and clinical development.

References

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). Retrieved from [Link]

  • Video: Boiling Points - Concept - JoVE. (2020, March 26). Retrieved from [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (n.d.). Retrieved from [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved from [Link]

  • Studies on Azolylacetonitriles: The Reactivity of Thiazole2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • How Drug Physical and Chemical Properties Influence Therapeutic Efficacy - Raytor. (2025, July 16). Retrieved from [Link]

  • 3 Trends That Affect Boiling Points - Master Organic Chemistry. (2026, January 20). Retrieved from [Link]

  • 6.1C: Melting Point Theory - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Melting-point depression - Wikipedia. (n.d.). Retrieved from [Link]

  • 2.11: Intermolecular Forces and Relative Boiling Points (bp) - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • Melting point depression - IBChem. (n.d.). Retrieved from [Link]

  • Physical Properties in Drug Design - ResearchGate. (n.d.). Retrieved from [Link]

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega - ACS Publications. (2024, April 16). Retrieved from [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC. (2025, May 6). Retrieved from [Link]

  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). Retrieved from [Link]

  • The Critical Role of Physical Pharmacy in Drug Development and Patient Care - Research and Reviews. (2023, March 31). Retrieved from [Link]

  • Properties and Trends of Organic Compounds - Student Academic Success. (2025, June 15). Retrieved from [Link]

  • Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13). Retrieved from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Retrieved from [Link]

  • Physical and Chemical Properties of Drugs and Calculations - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis. (2018). To Chemistry Journal, 1(2). Retrieved from [Link]

  • Boiling Points of Functional Groups - BYJU'S. (2022, March 29). Retrieved from [Link]

  • Depression of the Melting Point in Naturally Grown Circular Crystals | JACS Au. (2026, February 5). Retrieved from [Link]

  • Melting Point Determination. (n.d.). Retrieved from [Link]

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

  • Determination of the melting point. (n.d.). Retrieved from [Link]

  • Melting-Point Depression by Insoluble Impurities: A Finite Size Effect - ResearchGate. (2008, July 11). Retrieved from [Link]

  • Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Retrieved from [Link]

Sources

Foundational

Thiazol-2-yl Acetonitrile: A Versatile Scaffold for Heterocyclic Architecture

Topic: Literature Review on Thiazol-2-yl Acetonitrile Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on Thiazol-2-yl Acetonitrile Building Blocks Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

In the landscape of heterocyclic building blocks, thiazol-2-yl acetonitrile (and its benzo-fused analog, 2-(benzothiazol-2-yl)acetonitrile) occupies a privileged position.[1] Its utility stems not merely from the thiazole pharmacophore—a motif ubiquitous in FDA-approved drugs like Dasatinib and Ritonavir—but from the unique electronic environment of the methylene group bridging the thiazole ring and the nitrile moiety.

This guide dissects the active methylene character of this scaffold, providing a technical roadmap for its synthesis, functionalization, and application in designing complex bioactive architectures. We move beyond simple cataloging to explain the why and how of its reactivity, supported by validated protocols and mechanistic insights.

Structural Properties & Reactivity Profile[2]

The versatility of thiazol-2-yl acetonitrile arises from the synergistic electron-withdrawing effects of the nitrile group (-CN) and the aza-heterocycle (C=N bond of thiazole) .[1]

  • CH-Acidity: The methylene protons (

    
     in DMSO) are significantly more acidic than typical alkyl nitriles.[1] The resulting carbanion is resonance-stabilized, delocalizing negative charge onto both the nitrile nitrogen and the thiazole ring nitrogen.
    
  • Ambident Nucleophile: Upon deprotonation, the anion can react at the carbon (C-alkylation/condensation) or potentially the nitrogen (N-alkylation), though C-selectivity is dominant in most soft electrophile interactions.[1]

  • Electrophilic Centers: The nitrile carbon remains susceptible to nucleophilic attack (e.g., by azides to form tetrazoles), while the thiazole C5 position is activated for electrophilic aromatic substitution.[1]

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

ReactivityMap Center Thiazol-2-yl Acetonitrile Knoevenagel Knoevenagel Condensation Center->Knoevenagel + Aldehydes Alkylation C-Alkylation Center->Alkylation + R-X / Base Cyclization Heterocyclization (Annulation) Center->Cyclization + 1,3-Dielectrophiles or Azides Dimerization Oxidative Dimerization Center->Dimerization + I2 / Oxidation Acrylo Acrylonitriles (Michael Acceptors) Knoevenagel->Acrylo Subst α-Alkylated Derivatives Alkylation->Subst Fused Fused Systems (e.g., Pyridines, Thiophenes) Cyclization->Fused Bis Bis-thiazolyl Dinitriles Dimerization->Bis

Figure 1: Divergent synthetic pathways from the thiazol-2-yl acetonitrile core.[1]

Preparation of the Building Block[2][4]

While 2-(benzothiazol-2-yl)acetonitrile is commercially available, specific 4-substituted thiazole analogs often require de novo synthesis.[1] The Hantzsch Thiazole Synthesis remains the most robust method, utilizing cyanothioacetamide.

Protocol 1: Synthesis of 2-(4-Phenylthiazol-2-yl)acetonitrile

Rationale: This protocol utilizes the condensation of an


-haloketone with a thioamide.[1][2] Cyanothioacetamide provides the necessary N-C-S framework with the pre-installed active methylene nitrile.

Reagents:

  • 2-Cyanothioacetamide (1.0 equiv)[1][2][3]

  • 2-Bromoacetophenone (Phenacyl bromide) (1.0 equiv)[1]

  • Solvent: Ethanol (Absolute)[1]

  • Base: None required (spontaneous cyclization) or mild base (NaOAc) to neutralize HBr.[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-cyanothioacetamide (10 mmol) in ethanol (20 mL).

  • Addition: Add a solution of 2-bromoacetophenone (10 mmol) in ethanol (10 mL) dropwise at room temperature. Note: The reaction is exothermic; control addition rate.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor consumption of starting material by TLC (Hexane:EtOAc 7:3).
    
  • Precipitation: Allow the reaction to cool to room temperature. Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (

    
    ) to remove hydrobromic acid byproducts.[1]
    
  • Purification: Recrystallize from ethanol/water or methanol to obtain the pure product as off-white/yellow crystals.

    • Typical Yield: 75–90%

    • Melting Point: 61–63 °C [1].[1]

Green Alternative: The reaction can be performed in glycerol under microwave irradiation (


) for 4 minutes, followed by water precipitation, often resulting in higher yields and reduced solvent waste [1].[1]

The Synthetic Toolkit: Core Transformations

Module A: Knoevenagel Condensation

The most frequent application of this building block is the synthesis of acrylonitrile derivatives, which serve as Michael acceptors or precursors for further cyclization.

Mechanism: The base deprotonates the active methylene. The resulting carbanion attacks the aldehyde carbonyl, followed by dehydration to form the alkene.

Protocol 2: General Knoevenagel Condensation

  • Substrate: 2-(Benzothiazol-2-yl)acetonitrile (1.0 equiv)

  • Electrophile: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 equiv)[1]

  • Catalyst: Piperidine (0.1 equiv) or catalytic DBU.[1]

  • Solvent: Ethanol.[1][4][5]

Steps:

  • Mix substrate and aldehyde in ethanol.

  • Add catalyst.[1][6][5][7]

  • Reflux for 1–3 hours (or stir at RT for highly reactive aldehydes).

  • Cool to precipitate the product. Filter and wash with cold ethanol.

    • Stereochemistry: The product is typically the (E)-isomer , driven by steric avoidance between the thiazole ring and the aryl group of the aldehyde [2].

Module B: Electrophilic Alkylation

Direct alkylation allows for the introduction of carbon chains, critical for adjusting lipophilicity in drug design.

Key Consideration: Mono- vs. Bis-alkylation. The product of mono-alkylation is still acidic (often less so due to steric bulk, but still reactive).[1] Control is achieved using stoichiometric base and temperature control.

Conditions:

  • Base: Potassium Carbonate (

    
    ) or Sodium Ethoxide (NaOEt).[1]
    
  • Solvent: DMF or Acetone.

  • Electrophile: Alkyl halide (e.g., Benzyl bromide).[1]

  • Temp:

    
     to RT to favor mono-alkylation.
    
Module C: Heterocyclization (Annulation)

The nitrile group enables the formation of fused ring systems.

  • Triazole Formation: Reaction with organic azides (e.g., phenyl azide) in the presence of base (NaOEt) yields 1,2,3-triazoles via a Dimroth-type rearrangement mechanism.[1]

  • Pyridine Fusion: Reaction with

    
    -unsaturated ketones (chalcones) or 1,3-dicarbonyls yields pyrido-fused thiazoles.[1]
    

Medicinal Chemistry Case Study

Target: Antimicrobial Pyrido[2,3-d]pyrimidines.[1] Source: Suresh et al. (2011) [3].[1]

This case study illustrates the sequential use of the active methylene reactivity to build a complex tricyclic core.

Workflow:

  • Activation: 2-(Benzothiazol-2-yl)acetonitrile is condensed with cyanoacetic acid to form a highly electrophilic intermediate.[1]

  • Knoevenagel: Reaction with 4-chlorobenzaldehyde introduces the aryl side chain.

  • Cyclization: Reaction with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one effects a cyclization to form the pyrido[2,3-d]pyrimidine core.[1]

MedChemFlow Step1 Start: 2-(Benzothiazol-2-yl)acetonitrile Step2 Intermediate A: Knoevenagel Adduct (with 4-Cl-Benzaldehyde) Step1->Step2 Aldehyde / Piperidine Final Target: Pyrido[2,3-d]pyrimidine Derivative Step2->Final + Step3 / Reflux Step3 Cyclization Reagent: 6-aminothiouracil Step3->Final

Figure 2: Synthesis of antimicrobial pyrido-pyrimidines using the thiazole building block.

Quantitative Data Summary (Antimicrobial Activity):

CompoundSubstitution (R)Zone of Inhibition (E. coli)MIC (

g/mL)
5a Benzyl22 mm6.25
5b 4-Methylbenzyl20 mm12.5
Standard Ampicillin24 mm6.25

Data adapted from Suresh et al. [3], demonstrating that derivatives synthesized from this block possess potency comparable to standard antibiotics.[1]

References

  • An Environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles under Focused Microwave Irradiation. Source: Deligeorgiev, T. et al., International Journal of Organic Chemistry, 2011.[1]

  • Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. Source: ResearchGate (General Knoevenagel Methodology).[1]

  • Synthesis and biological studies of novel 2-(4-substitutedbenzylthio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Source: Suresh, M. et al., Journal of Chemical and Pharmaceutical Research (via ACG Publications).[1]

  • Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents. Source: Elnagdi, M.H. et al., Phosphorus, Sulfur, and Silicon, 2002.[1] [1]

Sources

Exploratory

The Nitrile Group in Thiazole Derivatives: A Versatile Functional Handle for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals Abstract The thiazole ring is a cornerstone of numerous Active Pharmaceutical Ingredients (APIs), prized for its unique electronic properties and ability to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The thiazole ring is a cornerstone of numerous Active Pharmaceutical Ingredients (APIs), prized for its unique electronic properties and ability to engage in various biological interactions.[1][2] When functionalized with a nitrile group, the thiazole scaffold is transformed into a highly versatile intermediate, unlocking a vast chemical space for drug discovery and development. This guide provides an in-depth exploration of the nitrile group's reactivity profile within thiazole derivatives. We will move beyond simple reaction lists to dissect the causal relationships behind experimental choices, offering field-proven insights into leveraging this powerful functional group for the synthesis of novel molecular entities. The protocols and mechanistic discussions herein are designed to be self-validating, grounded in authoritative literature to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Cyanothiazoles

The five-membered thiazole heterocycle is a privileged scaffold in medicinal chemistry, found in blockbuster drugs such as the anticancer agent Dasatinib and the anti-inflammatory Meloxicam.[2] Its aromaticity, coupled with the presence of both a sulfur and a nitrogen atom, creates a distinct electronic landscape. The ring itself is electron-deficient, a characteristic that profoundly influences the reactivity of its substituents.[3]

The nitrile (cyano, -C≡N) group is a valuable synthon in organic synthesis due to its ability to be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, ketones, and even other heterocyclic rings.[4][5] When appended to a thiazole ring, the nitrile group's reactivity is modulated by the ring's electron-withdrawing nature, particularly at the C2-position, which is the most electron-deficient due to its proximity to both heteroatoms.[6] This activation makes the nitrile carbon highly susceptible to nucleophilic attack, forming the basis for many of the transformations discussed in this guide.

This document will systematically explore the key transformations of the nitrile group on the thiazole core, providing both mechanistic understanding and practical, step-by-step protocols for laboratory application.

Core Reactivity Profile of the Nitrile Group

The versatility of the cyanothiazole scaffold stems from the multiple reaction pathways the nitrile group can undergo. The primary modes of reactivity include hydrolysis, reduction, nucleophilic additions, and cycloadditions.

Nitrile_Reactivity Nitrile R-C≡N (Cyanothiazole) Amine R-CH₂-NH₂ (Primary Amine) Nitrile->Amine Reduction (e.g., LiAlH₄, H₂/cat.) Amide R-C(=O)NH₂ (Amide) Nitrile->Amide Partial Hydrolysis (H⁺ or OH⁻, controlled) Ketone R-C(=O)R' (Ketone) Nitrile->Ketone Nucleophilic Addition (e.g., R'MgBr, R'Li) Amidine R-C(=NH)NH₂ (Amidine) Nitrile->Amidine Nucleophilic Addition (e.g., NH₃, NH₄Cl) Thioamide R-C(=S)NH₂ (Thioamide) Nitrile->Thioamide Thionation (e.g., H₂S, Lawesson's) Acid R-C(=O)OH (Carboxylic Acid) Amide->Acid Full Hydrolysis (H⁺ or OH⁻, heat)

Caption: Key transformations of the nitrile group in organic synthesis.

Hydrolysis: Accessing Amides and Carboxylic Acids

The conversion of a nitrile to a carboxylic acid is a fundamental transformation, typically proceeding through an intermediate amide.[4] This reaction can be catalyzed by either acid or base, though the conditions are often harsh, requiring elevated temperatures. The choice between acidic and basic conditions can be critical, as it determines the final product isolated directly from the reaction mixture (the free carboxylic acid versus a carboxylate salt).[7]

Mechanism of Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[4] A subsequent nucleophilic attack by water leads to an imidic acid intermediate, which then tautomerizes to the more stable amide.[4] Under forcing conditions, the amide is further hydrolyzed to the carboxylic acid and an ammonium salt.[7]

Protocol 1: Acid-Catalyzed Hydrolysis of 4-Cyanothiazole to Thiazole-4-Carboxylic Acid

  • Rationale: This protocol utilizes strong acid and heat to drive the hydrolysis of both the nitrile and the intermediate amide to completion. Sulfuric and nitric acids are effective for this transformation.[8] This method is suitable for thiazole rings that are stable under strong oxidizing and acidic conditions.

  • Materials:

    • 4-Cyanothiazole

    • Concentrated Sulfuric Acid (H₂SO₄)

    • 70% Nitric Acid (HNO₃)

    • Concentrated Ammonium Hydroxide (NH₄OH)

    • Deionized Water

    • Ice

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Heating mantle with stirrer

    • Beaker

    • pH paper or meter

    • Büchner funnel and filter paper

  • Step-by-Step Procedure:

    • Reaction Setup: In a round-bottom flask, carefully add 4-cyanothiazole to a mixture of concentrated sulfuric acid and 70% nitric acid. Caution: This mixture is highly corrosive and exothermic.

    • Heating: Heat the resulting mixture to 100°C and maintain for 5 hours. Monitor the reaction progress by TLC or LC-MS if desired.[8]

    • Cooling and Neutralization: Cool the reaction mass to room temperature (25°C) and then further in an ice bath. Slowly and carefully add concentrated ammonium hydroxide to adjust the pH to 2. This step must be performed in a well-ventilated fume hood as it is highly exothermic and releases ammonia gas.

    • Precipitation and Isolation: Cool the solution at 0-5°C for at least 3 hours to allow the product, thiazole-4-carboxylic acid, to precipitate.[8]

    • Filtration and Drying: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield pure thiazole-4-carboxylic acid.[8]

Reduction: Synthesizing Primary Amines

The reduction of the nitrile group to a primary amine (-CH₂NH₂) is a critical transformation for introducing a flexible basic linker, a common strategy in drug design to modulate solubility and target engagement. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose.[4]

Mechanism of Reduction with LiAlH₄: The reaction involves the coordination of the Lewis acidic aluminum to the nitrile nitrogen, activating the carbon for nucleophilic attack by a hydride ion (H⁻). This forms an imine salt intermediate. A second hydride addition reduces the imine to a diamidoaluminate complex.[4] Aqueous workup then protonates the nitrogen to yield the primary amine.

Protocol 2: Reduction of 2-Cyanothiazole to 2-(Aminomethyl)thiazole

  • Rationale: LiAlH₄ is a potent reducing agent capable of converting nitriles to amines efficiently. The reaction is conducted in an anhydrous ether solvent at a low temperature to control its high reactivity and prevent side reactions. The careful, sequential addition of water and base during the workup (Fieser workup) is crucial for safely quenching the excess reagent and precipitating manageable aluminum salts.

  • Materials:

    • 2-Cyanothiazole

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Deionized Water

    • 15% Sodium Hydroxide (NaOH) solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Three-neck round-bottom flask with a dropping funnel, nitrogen inlet, and condenser

    • Magnetic stirrer

    • Ice bath

    • Rotary evaporator

  • Step-by-Step Procedure:

    • Reaction Setup: Suspend LiAlH₄ in anhydrous THF in a three-neck flask under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.

    • Nitrile Addition: Dissolve 2-cyanothiazole in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the internal temperature below 10°C.

    • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quenching: Cool the reaction back to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of 15% NaOH solution, and then more water. Caution: This process is highly exothermic and generates hydrogen gas.

    • Work-up: A granular precipitate of aluminum salts should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.

    • Isolation: Combine the filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-(aminomethyl)thiazole, which can be further purified by distillation or chromatography.

Nucleophilic Additions: Crafting Amidines and Ketones

The electrophilic carbon of the thiazole nitrile is a prime target for a variety of nucleophiles, enabling powerful C-C and C-N bond-forming reactions.

2.3.1 Formation of Amidines

Amidines are important functional groups in medicinal chemistry, often used as bioisosteres for ureas or guanidines. They are typically more basic than amines and can form strong salt bridges with biological targets. The conversion of a nitrile to an amidine can be achieved in a two-step process via an imidate intermediate.[9]

Amidine_Synthesis_Workflow Start 2-Cyanothiazole in EtOAc/MeOH Solution Step1 Add catalytic NaOMe (0.05 eq) Stir at 0°C for 3h Start->Step1 Intermediate Methyl Thiazole-2-carboximidate Step1->Intermediate Step2 Add NH₄Cl Stir at RT overnight Intermediate->Step2 Product Thiazole-2-carboximidamidium Chloride (Amidine Salt) Step2->Product Isolation Isolate by Precipitation Product->Isolation

Caption: Workflow for the synthesis of Thiazole-2-amidine hydrochloride.[9]

Protocol 3: Two-Step Synthesis of Thiazole-2-amidine Hydrochloride from 2-Cyanothiazole

  • Rationale: This efficient, high-yield protocol converts the nitrile first to a methyl imidate using catalytic sodium methoxide.[9] The imidate is a more reactive intermediate that readily reacts with an ammonia equivalent (from ammonium chloride) to form the final amidine. Performing the reaction in a single pot and isolating the product as a stable hydrochloride salt simplifies the procedure and improves overall yield.[9]

  • Materials:

    • Crude solution of 2-Cyanothiazole (e.g., in ethyl acetate from a previous step)

    • Methanol (MeOH)

    • Sodium Methoxide (NaOMe), catalytic amount (e.g., 0.05 eq)

    • Ammonium Chloride (NH₄Cl)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Filtration apparatus

  • Step-by-Step Procedure:

    • Solvent Exchange: If the starting 2-cyanothiazole is in a solvent like ethyl acetate (EtOAc), perform a solvent swap to methanol (MeOH).[9]

    • Imidate Formation: Cool the methanolic solution of 2-cyanothiazole to 0°C. Add a catalytic amount of sodium methoxide (0.05 equivalents). Stir the reaction at 0°C for 3 hours, monitoring for the full conversion to the methyl imidate intermediate.[9]

    • Amidine Formation: To the same flask, add ammonium chloride (a slight excess, e.g., 1.1-1.5 equivalents). Allow the reaction to warm to room temperature and stir overnight.[9]

    • Isolation: The product, thiazole-2-carboximidamidium chloride, will precipitate from the solution as a hydrochloride salt. Collect the solid by filtration, wash with a small amount of cold methanol or diethyl ether, and dry. This procedure provides the amidine salt with high purity and an 83% yield for this specific step.[9]

2.3.2 Formation of Ketones via Grignard Reagents

The reaction of nitriles with Grignard or organolithium reagents provides a direct route to ketones after acidic workup.[4] This is a powerful method for C-C bond formation. The reaction proceeds via the formation of an intermediate iminium salt, which is stable to further nucleophilic attack by the organometallic reagent. Hydrolysis of this intermediate furnishes the ketone.[4]

Influence of Ring Position and Substituents

The reactivity of the nitrile group is highly dependent on its point of attachment to the thiazole ring.

  • C2-Position: A nitrile at the C2 position is the most reactive towards nucleophiles. It is flanked by the electron-withdrawing nitrogen and sulfur atoms, making the nitrile carbon highly electrophilic.[6]

  • C4-Position: The C4-position is less electron-deficient than C2.[6] Therefore, a nitrile at C4 will be less reactive towards nucleophiles compared to its C2-isomer. Synthesis of 4-cyanothiazoles often involves reacting β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acid catalyst.[10]

  • C5-Position: The C5-position is considered relatively electron-rich in the thiazole ring.[6] A nitrile at this position will be the least activated and may require more forcing conditions for its transformation compared to nitriles at the C2 or C4 positions.

Electron-donating groups (e.g., methyl, amino) on the thiazole ring will decrease the electrophilicity of the nitrile carbon, potentially slowing down nucleophilic addition reactions.[3] Conversely, electron-withdrawing groups (e.g., nitro, halo) will enhance its reactivity.[3]

Summary of Reaction Conditions

The choice of reagents and conditions is paramount for achieving the desired transformation with high selectivity and yield. As an example, the dehydration of an intermediate to form 2-cyanothiazole was optimized by exploring various reagents.

EntryReagent (equiv)Temperature (°C)Yield (%)Reference
1HClHeatPoor[9]
2H₂SO₄HeatPoor[9]
3MsClHeat~50[9]
4TMSCl (2)10072[9]
5TMSCl (2)8076[9]
6TMSCl (1)8075[9]
Table 1: Optimization of the dehydration reaction to form 2-cyanothiazole.[9] This data clearly shows that trimethylsilyl chloride (TMSCl) is superior to strong acids, providing good yields under milder conditions. Reducing the stoichiometry of TMSCl from 2 to 1 equivalent did not negatively impact the yield, making the process more efficient.[9]

Conclusion

The nitrile group on a thiazole derivative is not merely a static substituent but a dynamic functional handle that provides access to a rich diversity of chemical structures. Its reactivity, profoundly influenced by the electronic nature of the thiazole ring, allows for controlled and predictable transformations into amines, amides, carboxylic acids, amidines, and ketones. Understanding the principles of this reactivity—from the activation by the heterocyclic core to the specific mechanisms of hydrolysis, reduction, and nucleophilic addition—empowers medicinal chemists to strategically design and execute synthetic routes for novel drug candidates. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of cyanothiazoles in the pursuit of next-generation therapeutics.

References

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives.
  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Deriv
  • Reactions of Nitriles. Chemistry Steps. (2024).
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Thiazole synthesis. Organic Chemistry Portal.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences. (2021).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. (2022).
  • Thiazole. Wikipedia.
  • Synthesis of 4-cyanothiazoles.
  • Facile Transformation of Nitriles into Thioamides: Application to C -Glycosyl Nitrile Derivatives.
  • Hydrolysis of nitriles. Chemguide.
  • Processes for preparing thiazole carboxylic acids.

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Foundational

High-Purity Thiazole Acetonitriles: A Guide to Supplier Qualification and Commercial Availability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The thiazole moiety is a cornerstone of numerous pharmacologically active molecules, making its derivatives, such as th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole moiety is a cornerstone of numerous pharmacologically active molecules, making its derivatives, such as thiazole acetonitriles, critical building blocks in drug discovery and development.[1][2] The success of synthesizing novel active pharmaceutical ingredients (APIs) is directly contingent on the quality and purity of these starting materials.[3][4] Impurities, even at trace levels, can lead to unwanted side reactions, introduce toxic byproducts, reduce yields, and ultimately compromise the safety and efficacy of the final drug product.[5][6][7] This guide provides an in-depth framework for navigating the commercial landscape of high-purity thiazole acetonitrile suppliers. It offers a practical methodology for supplier evaluation, detailed instructions on interpreting quality documents, and a robust protocol for in-house purity verification, empowering researchers to source materials with confidence and ensure the integrity of their scientific outcomes.

Introduction: The Imperative of Purity in Pharmaceutical R&D

In the highly regulated environment of pharmaceutical development, the principle of "quality by design" begins with the very first chemical building blocks. The purity of a starting material like a thiazole acetonitrile is not merely a specification—it is a critical parameter that dictates the entire downstream process.[3][5]

  • Ensuring Efficacy and Safety: The active pharmaceutical ingredient (API) must be of exceptional purity to deliver a consistent therapeutic effect.[3] Contaminants can interfere with the drug's mechanism of action or, worse, pose direct risks to patient safety.[4][5]

  • Maintaining Reproducibility: High-purity reagents are essential for ensuring that experimental results are accurate and reproducible, a cornerstone of scientific integrity and a prerequisite for successful translation from preclinical studies to clinical trials.[6]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA enforce stringent rules for drug manufacturing, which includes rigorous control over starting materials and intermediates.[5][8] Adherence to Good Manufacturing Practices (GMP) minimizes the risk of contamination and ensures batch-to-batch consistency.[4]

This guide is designed to equip you, the scientist, with the expertise to navigate the complexities of sourcing high-purity thiazole acetonitriles, ensuring your research is built on a foundation of quality.

Chapter 1: The Supplier Landscape for Thiazole Acetonitriles

The market for chemical reagents is diverse, ranging from large, multinational corporations to small, specialized custom synthesis labs. Understanding this landscape is the first step in identifying a suitable partner for your research needs. Suppliers can generally be classified into three main categories.

Supplier CategoryDescriptionBest For...Representative Examples (Non-Exhaustive)
Major Global Suppliers Large-scale distributors with extensive catalogs of off-the-shelf chemicals, typically offering various purity grades (e.g., reagent, ACS).Standard, well-documented thiazole acetonitrile derivatives for routine R&D.MilliporeSigma (Sigma-Aldrich), Thermo Fisher Scientific (Alfa Aesar), TCI Chemicals.
Specialty & Niche Producers Companies focusing on specific classes of molecules, such as heterocyclic building blocks, often providing higher purity grades and detailed analytical data.Less common or substituted thiazole acetonitriles where high purity is paramount.Synthonix, Oakwood Chemical.[9][10]
Custom Synthesis Organizations (CSOs) Contract research organizations that can synthesize novel or proprietary thiazole acetonitrile derivatives on demand, according to specific purity requirements.Novel, unpublished, or proprietary compounds not commercially available elsewhere.Enquire with specialized chemistry service providers.

Chapter 2: Defining and Verifying "High-Purity"

The term "high-purity" is subjective without quantitative metrics. In the context of pharmaceutical research, it is defined by a combination of assay percentage, impurity profiles, and adherence to established standards.

Purity Grades and Specifications

When sourcing a chemical, you will encounter various grade designations. Understanding their meaning is crucial for selecting the appropriate material.

  • ACS Grade: Meets or exceeds purity standards set by the American Chemical Society (ACS). This grade is suitable for most analytical and research applications requiring high quality.[11][12]

  • USP Grade: Meets the stringent requirements of the United States Pharmacopeia, making it suitable for use in pharmaceuticals, food, and medical applications.[12]

  • High-Purity / Synthesis Grade: Typically >98% or >99% purity, this is a common designation for reagents used in organic synthesis where the main component is well-characterized.

  • Technical Grade: A lower purity grade intended for industrial applications where high purity is not a primary concern.[12]

For drug discovery and development, a purity of ≥98% is generally considered the minimum acceptable standard , with ≥99.5% being preferable for late-stage development and GMP processes.

The Origin of Impurities

Understanding potential impurities is key to selecting the right analytical methods for their detection.

cluster_synthesis Synthesis Process cluster_impurities Potential Impurities Thioamide Thioamide Product Thiazole Acetonitrile Thioamide->Product Hantzsch Synthesis Unreacted_SM Unreacted Starting Materials Thioamide->Unreacted_SM alpha-Haloketone alpha-Haloketone alpha-Haloketone->Product Byproducts Reaction Byproducts (e.g., Isomers) Product->Byproducts Side Reactions Degradants Degradation Products Product->Degradants Instability Solvents Residual Solvents

Caption: Sources of impurities in thiazole synthesis.

Chapter 3: A Scientist's Guide to Supplier Qualification

A trustworthy supplier provides more than just a chemical; they provide validated proof of its quality. The qualification process is a systematic approach to verifying this quality before committing to a large-scale purchase or critical experiment.

Step 1: Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the single most important document for assessing the quality of a specific chemical batch.[11][13] It is a formal report card providing actual test data, not just a statement of conformance.[11][12]

Key CoA SectionWhat to Look ForRed Flags
Product & Batch Information Product Name, CAS Number, and a unique Lot/Batch Number.[8][12]Missing or generic batch number; indicates a non-specific data sheet.
Date of Analysis/Retest Date Ensures the data is current and the material is within its stable shelf-life.An old analysis date may suggest the material has degraded.
Physical Properties Appearance, Melting Point, etc. Compare these to established literature values.Significant deviation from expected values (e.g., wrong color, broad melting range).
Specifications & Test Results A side-by-side list of the required specification (e.g., Purity ≥99.0%) and the actual measured result for that batch (e.g., Purity = 99.6%).[8]Results that are exactly at the specification limit (e.g., ≥99.0% spec, 99.0% result) may indicate a marginally passing batch.[12]
Analytical Methods Used The specific techniques used for analysis (e.g., HPLC, GC, ¹H NMR).[8][13]Vague or non-standard methods. The method should be appropriate for the analyte.
Signature of Approval Signed by an authorized quality control or quality assurance professional.[8]Missing signature or title.
Step 2: In-House Verification Protocol

Never rely solely on the supplier's CoA. Independent verification is a critical step to ensure the material performs as expected in your hands.

Protocol: Purity Verification of 2-Thiazoleacetonitrile by RP-HPLC

  • Objective: To confirm the purity of a supplied batch of 2-Thiazoleacetonitrile (CAS 101010-74-6) using a standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[14]

  • Materials & Equipment:

    • Analytical balance

    • Volumetric flasks (10 mL, 100 mL)

    • HPLC system with UV detector

    • RP-C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Acetonitrile (HPLC grade)[15]

    • Deionized water (18 MΩ·cm)

    • Trifluoroacetic acid (TFA)

    • 2-Thiazoleacetonitrile sample

  • Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Standard Preparation: Accurately weigh ~10 mg of the thiazole acetonitrile standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary to achieve a working concentration of ~0.1 mg/mL.

    • Sample Preparation: Prepare the supplied sample in the same manner as the standard.

    • Chromatographic Conditions:

      • Column: RP-C18 (4.6 x 150 mm, 5 µm)

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 254 nm (or λmax of the compound)

      • Gradient:

        • 0-2 min: 10% B

        • 2-15 min: 10% to 90% B

        • 15-17 min: 90% B

        • 17-18 min: 90% to 10% B

        • 18-22 min: 10% B (re-equilibration)

    • Analysis: Inject the blank (diluent), standard, and sample solutions.

    • Data Interpretation: Integrate the resulting chromatogram. Calculate the purity of the sample by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100. The retention time of the main peak in the sample should match that of the standard. Any other peaks represent impurities.

Step 3: The Supplier Qualification Workflow

The decision to qualify a supplier should be a structured process based on the evidence gathered.

Start Identify Potential Supplier Request_Docs Request CoA & Specs Start->Request_Docs Review_Docs Review Documentation (Completeness, Specs Met?) Request_Docs->Review_Docs Request_Sample Request Evaluation Sample Review_Docs->Request_Sample Docs OK Reject Supplier Rejected (Document Reasons) Review_Docs->Reject Docs Inadequate In_House_Test Perform In-House Verification (e.g., HPLC, NMR) Request_Sample->In_House_Test Compare_Results Compare In-House Data to Supplier CoA In_House_Test->Compare_Results Decision Qualification Decision Compare_Results->Decision Data Consistent? Qualify Supplier Qualified (Place Purchase Order) Decision->Qualify Yes Decision->Reject No

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis & Utilization of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile

This Application Note provides a comprehensive technical guide for the synthesis and application of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile , a specialized intermediate in medicinal chemistry. The guide is structur...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis and application of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile , a specialized intermediate in medicinal chemistry.

The guide is structured to support researchers in drug discovery, specifically those targeting kinase inhibitors (e.g., EGFR, BRAF) and fused heterocyclic scaffolds.

Executive Summary

The thiazole-2-acetonitrile scaffold is a privileged motif in drug discovery, serving as a precursor for Michael acceptors (acrylonitriles) , fused pyridines , and aminothiophenes . The inclusion of a 5-tert-butyl group introduces significant lipophilicity and metabolic stability, blocking the metabolically vulnerable 5-position of the thiazole ring while filling hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases).

This guide details the de novo synthesis of this intermediate and its downstream transformation into three distinct classes of bioactive molecules.

Chemical Profile & Retrosynthetic Logic[1]

PropertyDescriptionImplications for Synthesis
Active Site 1 Methylene (CH₂) Highly acidic (pKa ~18-20) due to flanking electron-withdrawing nitrile and thiazole groups. Prone to Knoevenagel condensation and alkylation.
Active Site 2 Nitrile (CN) Precursor for tetrazoles, amides, or cyclization to pyridines.
Steric Handle 5-Tert-butyl Provides bulk. Directs electrophilic attack away from the 5-position. Increases solubility in organic solvents.
Ring Nitrogen Thiazole N Weakly basic; can participate in coordination or H-bonding in active sites.
Workflow Visualization

The following diagram outlines the synthesis of the intermediate and its divergence into three key application pathways.

G cluster_0 Precursors Thio 2-Cyanothioacetamide Inter INTERMEDIATE: 2-(5-Tert-butyl-1,3- thiazol-2-yl)acetonitrile Thio->Inter Hantzsch Synthesis (EtOH, Reflux) Halo 2-Bromo-3,3- dimethylbutanal Halo->Inter ProdA Path A: Acrylonitriles (Kinase Inhibitors) Inter->ProdA Aldehyde, Piperidine ProdB Path B: Fused Pyridines (Scaffold Hopping) Inter->ProdB Enaminone, Heat ProdC Path C: Aminothiophenes (Gewald Reaction) Inter->ProdC S8, Base, Ketone

Figure 1: Synthetic workflow from precursors to bioactive scaffolds.

Module 1: Synthesis of the Intermediate

Objective: Synthesize 2-(5-tert-butyl-1,3-thiazol-2-yl)acetonitrile via Hantzsch Thiazole Synthesis.

Mechanistic Insight

The reaction utilizes 2-cyanothioacetamide as the dinucleophile and 2-bromo-3,3-dimethylbutanal as the electrophile.

  • Regiochemistry: The sulfur atom of the thioamide attacks the

    
    -carbon of the aldehyde (bearing the bromine). The nitrogen then condenses with the carbonyl.
    
  • Critical Note: To secure the tert-butyl group at position 5, the starting carbonyl must be an aldehyde with the bulky group at the

    
    -position. Using a ketone (e.g., bromopinacolone) would place the tert-butyl group at position 4.
    
Protocol
  • Reagents:

    • 2-Cyanothioacetamide (10 mmol, 1.00 g)

    • 2-Bromo-3,3-dimethylbutanal (10 mmol, 1.79 g) [Prepared via bromination of 3,3-dimethylbutanal]

    • Ethanol (Absolute, 30 mL)

    • Pyridine (Catalytic, 0.5 mL) or Sodium Acetate (12 mmol)

  • Procedure:

    • Dissolve 2-cyanothioacetamide in ethanol in a 100 mL round-bottom flask.

    • Add 2-bromo-3,3-dimethylbutanal dropwise over 10 minutes at room temperature.

    • Add the base (Pyridine or NaOAc) to neutralize the HBr generated.

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Work-up: Cool the solution to room temperature. Pour the mixture into 100 mL of ice-water.

    • Isolation: The solid product typically precipitates. Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum.

    • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

  • Expected Yield: 75–85%.

  • Validation:

    • 1H NMR (CDCl3):

      
       1.35 (s, 9H, t-Bu), 4.10 (s, 2H, CH2CN), 7.45 (s, 1H, Thiazole-H4).
      
    • IR: ~2250 cm⁻¹ (CN stretch).

Module 2: Knoevenagel Condensation (Kinase Inhibitor Synthesis)

Objective: Synthesize 2-(5-tert-butylthiazol-2-yl)-3-arylacrylonitriles. Application: These structures mimic the "linker-acceptor" motif found in covalent kinase inhibitors or serve as rigid hydrophobic cores.

Protocol
  • Reagents:

    • Intermediate (1.0 mmol)

    • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol)

    • Ethanol (10 mL)

    • Piperidine (3–5 drops)

  • Procedure:

    • Combine the intermediate and the aldehyde in ethanol.

    • Add catalytic piperidine.

    • Reflux for 2–4 hours. The product often precipitates during the reaction as the solution cools.

    • Work-up: Filter the precipitate. Wash with cold ethanol.

  • Optimization Table:

VariableRecommendationReason
Solvent Ethanol or MethanolProtic solvents stabilize the intermediate enolate.
Base Piperidine or

-Alanine/AcOH
Piperidine is standard;

-Alanine is milder for sensitive aldehydes.
Temperature RefluxEssential to drive water elimination (dehydration).

Module 3: Cyclization to Fused Pyridines (Scaffold Hopping)

Objective: Convert the nitrile side chain into a fused pyrido[2,1-b]thiazole or similar bicyclic system. Application: Creating novel ATP-competitive inhibitors with extended H-bonding networks.

Protocol (Reaction with Enaminones)
  • Reagents:

    • Intermediate (1.0 mmol)

    • Enaminone (e.g., 3-(Dimethylamino)-1-phenylprop-2-en-1-one) (1.0 mmol)

    • Acetic Acid (glacial, 5 mL) or DMF/Reflux

  • Procedure:

    • Dissolve reactants in glacial acetic acid.

    • Reflux for 6–12 hours.

    • Mechanism: The active methylene attacks the enaminone

      
      -carbon, followed by cyclization of the nitrile nitrogen onto the carbonyl (or elimination of dimethylamine and subsequent cyclization).
      
    • Work-up: Pour into ice water. Neutralize with NaHCO₃ to precipitate the fused pyridine derivative.

Troubleshooting & Critical Parameters

Regiochemistry of the Starting Material
  • Risk: Formation of the 4-tert-butyl isomer instead of 5-tert-butyl.

  • Cause: Using 1-bromo-3,3-dimethylbutan-2-one (Bromopinacolone) instead of the aldehyde.

  • Verification: Check 1H NMR. The 5-tert-butyl isomer will show a singlet for the thiazole proton at position 4 (typically

    
     7.4–7.6 ppm). The 4-tert-butyl isomer has a proton at position 5, which is typically more shielded (
    
    
    
    6.9–7.1 ppm).
Knoevenagel Condensation Failure
  • Symptom: No precipitate; recovery of starting material.

  • Fix: Ensure the aldehyde is fresh (free of benzoic acid). Switch solvent to Toluene/Piperidine with a Dean-Stark trap to physically remove water, pushing the equilibrium forward.

Stability
  • The methylene group is susceptible to oxidation upon prolonged exposure to air/light, forming the

    
    -keto nitrile. Store the intermediate under Nitrogen at -20°C.
    

References

  • Hantzsch Thiazole Synthesis General Protocol

    • Elnagdi, M. H., et al. "Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents." Phosphorus, Sulfur, and Silicon, 2002.
  • Thiazole-Based Kinase Inhibitors (Structure-Activity Relationships)

    • Gomha, S. M., et al. "Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer Agents." Molecules, 2015.[1][2]

  • Reactivity of 2-Cyanothioacetamide: Litvinov, V. P. "The Chemistry of Thioamides." Russian Chemical Reviews, 1999. (Foundational text on thioamide regioselectivity).
  • General Protocol for Knoevenagel Condensation of Heterocyclic Acetonitriles

    • Sigma-Aldrich Application Note for 2-Benzothiazoleacetonitrile (Analogous chemistry).

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields when using 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile

Welcome to the technical support guide for 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Our goal is to provide you with the causal insights and actionable protocols necessary to improve your reaction yields and minimize impurities.

Frequently Asked Questions (FAQs)
Q1: What is the primary chemical utility of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile?

This compound is primarily utilized as an active methylene compound in carbon-carbon bond-forming reactions. Its most common application is the Knoevenagel condensation , where it reacts with aldehydes or ketones to form α,β-unsaturated products, which are valuable intermediates in medicinal chemistry.[1][2]

Q2: What makes the methylene group (the -CH2-) in this compound "active"?

The acidity of the methylene protons is significantly increased due to the powerful electron-withdrawing effects of two adjacent groups:

  • The Cyano Group (-CN): This group is a strong π-acceptor and inductively electron-withdrawing, which stabilizes the resulting carbanion (enolate) through resonance and induction.

  • The 2-Thiazolyl Group: The thiazole ring is an electron-deficient heterocycle that exerts a strong inductive-withdrawing effect, further stabilizing the negative charge on the adjacent carbon upon deprotonation.

This dual activation allows for deprotonation using mild bases, which is a key advantage in preventing unwanted side reactions like the self-condensation of aldehyde or ketone starting materials.[2]

Q3: My reaction with an aliphatic aldehyde is sluggish compared to an aromatic aldehyde. Is this expected?

Yes, this is expected behavior in Knoevenagel condensations. Aromatic aldehydes, particularly those with electron-withdrawing substituents, are generally more electrophilic and thus more reactive towards nucleophilic attack by the carbanion of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile. Aldehydes are also inherently more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[1]

Troubleshooting Guide: Improving Reaction Yields

This guide is structured by common experimental issues. Follow the diagnostic workflow to identify and solve potential problems in your reaction setup.

Issue 1: Low or No Product Yield

Low conversion is the most common issue encountered. The root cause often lies in one of four areas: deprotonation, reaction conditions, equilibrium, or reactant quality.

Low_Yield_Troubleshooting start Low or No Yield Observed deprotonation 1. Ineffective Deprotonation? start->deprotonation Is the base working? conditions 2. Suboptimal Conditions? start->conditions Are conditions optimal? equilibrium 3. Unfavorable Equilibrium? start->equilibrium Is water inhibiting the reaction? reactants 4. Reactant Issue? start->reactants Are starting materials pure? catalyst Check Catalyst: - Use fresh, pure catalyst. - Select appropriate base (see Table 1). - Increase catalyst loading. deprotonation->catalyst solvent_temp Optimize Conditions: - Switch to a polar aprotic solvent (see Table 2). - Adjust temperature (start at RT, then gently heat). - Increase reaction time, monitoring by TLC. conditions->solvent_temp water Drive Equilibrium: - Remove water (Dean-Stark, molecular sieves). - Use a solvent that azeotropes with water (e.g., Toluene). equilibrium->water purity Verify Reactants: - Check purity of aldehyde/ketone. - Use freshly distilled aldehyde if prone to oxidation. - Confirm structure of starting acetonitrile. reactants->purity

Caption: Troubleshooting workflow for low reaction yield.

The formation of the nucleophilic carbanion is the first and most critical step. If the base is not effective, the reaction will not proceed.

  • Problem: The chosen base is too weak, old, or impure.

  • Solution: While strong bases like alkoxides can be used, they risk promoting self-condensation of the carbonyl partner.[2] Weakly basic amines are generally preferred.[1][3] Ensure your catalyst is fresh and of high purity. Consider screening a few catalysts to find the optimal one for your specific substrate.

Table 1: Recommended Catalysts for Knoevenagel Condensation

Catalyst Type Common Solvents Notes
Piperidine Secondary Amine Ethanol, Toluene A classic, effective catalyst. Often used in catalytic amounts.[3]
Pyridine Tertiary Amine Ethanol, Neat Often used as both catalyst and solvent, especially in the Doebner modification.[2][4]
Ammonium Acetate Ammonium Salt Toluene, Acetonitrile A mild and efficient catalyst, particularly under solvent-free or microwave conditions.[3][5]
Triethylamine (TEA) Tertiary Amine DMF, Acetonitrile A common organic base, useful for a wide range of substrates.[6]

| DBU | Amine | Acetonitrile | A strong, non-nucleophilic base for more challenging substrates.[6] |

Solvent and temperature play a crucial role in reaction kinetics and yield.

  • Problem: The solvent is interfering with the reaction, or the temperature is too low.

  • Solution: Avoid protic solvents like methanol, which can protonate the carbanion intermediate and slow the reaction.[7] Polar aprotic solvents are generally the best choice as they can solvate the intermediates without interfering.[1] If the reaction is slow at room temperature, gentle heating (e.g., 50-80 °C) can significantly increase the rate, but monitor closely by TLC to prevent side product formation.

Table 2: Solvent Selection Guide

Solvent Type Typical Performance Rationale
DMF, Acetonitrile Polar Aprotic Excellent Promotes fast reaction rates and high conversion.[3][7]
Toluene, Diethyl Ether Nonpolar Good Slower than polar aprotic solvents but allows for easy water removal via azeotrope (Toluene).[3][7]
Ethanol Polar Protic Moderate Can work, but the protic nature may slow down the deprotonation/nucleophilic attack steps.

| Methanol | Polar Protic | Poor | Generally not recommended due to its high acidity and ability to quench the carbanion.[7] |

The Knoevenagel condensation produces one molecule of water as a byproduct. According to Le Châtelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, lowering the overall yield.[1][3]

  • Problem: Water produced during the reaction is causing a reverse reaction.

  • Solution: Actively remove water from the reaction mixture.

    • Dean-Stark Apparatus: Use a solvent like toluene that forms an azeotrope with water. The water is collected in the trap as the reaction proceeds, driving it to completion.

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction flask to sequester water as it forms. This is a convenient method for smaller-scale reactions.[1]

Issue 2: Significant Side Product Formation

The appearance of unexpected spots on your TLC plate indicates competing reaction pathways.

If the base is too strong, it can deprotonate the α-carbon of the carbonyl partner, leading to an aldol condensation side reaction.

  • Problem: A strong base is causing the carbonyl starting material to react with itself.

  • Solution: Switch to a milder base. This is the primary advantage of the Knoevenagel reaction; using weak bases like piperidine or ammonium acetate favors the deprotonation of the more acidic methylene compound.[2]

The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor. A second molecule of the deprotonated acetonitrile can potentially add to this product.

  • Problem: The desired product is reacting further.

  • Solution: This is often favored by higher temperatures and longer reaction times.[3] Monitor the reaction closely using TLC. Once the starting material is consumed and the desired product spot is maximized, stop the reaction immediately by cooling it and proceeding with the workup. Avoid "cooking" the reaction for extended periods after completion.

General Experimental Protocol

This protocol provides a robust starting point for the Knoevenagel condensation of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile with an aromatic aldehyde.

Protocol: Knoevenagel Condensation with Benzaldehyde
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile (1.0 eq).

    • Add the aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq).

    • Add the chosen solvent (e.g., Toluene, ~10 mL per mmol of limiting reagent). If using a Dean-Stark trap, fill it with toluene.

  • Catalyst Addition:

    • Add the catalyst (e.g., Piperidine, 0.1 eq, or Ammonium Acetate, 0.2 eq).

  • Reaction Execution:

    • Stir the mixture at room temperature or heat to reflux (typically 80-110 °C for toluene).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Visualize with UV light. The product should be a new, less polar spot.

  • Workup:

    • Once the limiting reagent is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with 1M HCl to remove the amine catalyst, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Mechanism of the Knoevenagel Condensation

Knoevenagel_Mechanism start Active Methylene (Thiazolylacetonitrile) carbanion Carbanion (Nucleophile) start->carbanion Deprotonation base Base (e.g., Piperidine) base->carbanion alkoxide Alkoxide Intermediate carbanion->alkoxide Nucleophilic Attack carbonyl Aldehyde/Ketone (Electrophile) carbonyl->alkoxide alcohol β-Hydroxy Adduct alkoxide->alcohol Protonation product α,β-Unsaturated Product alcohol->product Dehydration (-H₂O) water H₂O

Caption: General mechanism of the Knoevenagel condensation.

References
  • Oreate AI. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI Blog. Retrieved from [Link]

  • Jessie, J., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances. Retrieved from [Link]

  • Kiran, K., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]

  • Encyclopedia.pub. (2021, March 29). Thiazoles and Bisthiazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Mahmoud NA. (2026, February 17). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. Der Pharma Chemica. Retrieved from [Link]

  • Banaras Hindu University. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 5-tert-butyl-thiazole Scaffolds

Status: Operational Ticket ID: SOL-TBZ-005 Subject: Overcoming aqueous insolubility and precipitation in 5-tert-butyl-thiazole derivatives. Executive Summary: The "Grease & Brick" Paradox Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-TBZ-005 Subject: Overcoming aqueous insolubility and precipitation in 5-tert-butyl-thiazole derivatives.

Executive Summary: The "Grease & Brick" Paradox

Welcome to the technical support module for 5-tert-butyl-thiazole derivatives. If you are reading this, you are likely facing a specific set of frustrations: your compound dissolves in DMSO but crashes out immediately in buffer, or you are seeing erratic bioavailability in in vivo studies.

The Root Cause: This scaffold presents a dual physicochemical challenge:

  • The "Grease Ball" Effect: The tert-butyl group at the C5 position is highly lipophilic and sterically bulky. It significantly increases the LogP (partition coefficient), driving the molecule to aggregate in aqueous environments to minimize water-hydrocarbon contact.

  • The "Weak Base" Trap: The thiazole nitrogen is weakly basic (

    
    ). Unlike pyridine (
    
    
    
    ) or imidazole (
    
    
    ), thiazole does not protonate easily at physiological pH. This renders standard salt formation strategies (e.g., using HCl to make a water-soluble salt) ineffective in neutral buffers, as the salt will hydrolyze and precipitate as the free base.

This guide provides self-validating protocols to overcome these specific barriers.

Decision Matrix: Selecting the Right Strategy

Before attempting a formulation, use this logic flow to determine the correct solubilization pathway for your specific derivative.

SolubilityDecisionTree Start Compound Analysis: 5-tert-butyl-thiazole Deriv. Check_pKa Check Basic Nitrogen (Is pKa > 3.5?) Start->Check_pKa Salt_Screen Attempt Salt Formation (Mesylate/Tosylate) Check_pKa->Salt_Screen Yes (e.g., Amino sidechain) Check_LogP Check Lipophilicity (Is LogP > 3?) Check_pKa->Check_LogP No (Thiazole N only) Salt_Success Stable Salt? (Does it hold in H2O?) Salt_Screen->Salt_Success Use_Salt USE SALT FORM (Maintain pH < 4) Salt_Success->Use_Salt Yes Salt_Success->Check_LogP No (Hydrolysis) Cosolvent In Vitro Assay? (DMSO/Buffer) Check_LogP->Cosolvent Low Conc (<10µM) CD_Screen Cyclodextrin Screen (SBE-β-CD / HP-β-CD) Check_LogP->CD_Screen High Conc (>10µM) Cosolvent->CD_Screen Precipitation Observed CD_Success Solubility > 50µM? CD_Screen->CD_Success Use_CD USE CD COMPLEX (10-20% w/v) CD_Success->Use_CD Yes Lipid_Form Lipid Formulation (SEDDS / Labrasol) CD_Success->Lipid_Form No (Steric Clash)

Figure 1: Strategic decision tree for solubilizing thiazole derivatives based on pKa and LogP thresholds.

Troubleshooting & Protocols

Issue 1: "My compound crashes out when I dilute DMSO stock into media."

Diagnosis: This is a Kinetic Solubility failure. The tert-butyl group drives rapid aggregation before the compound can equilibrate. The Fix: Use a "pre-solubilization" intermediate step with surfactants or cyclodextrins, rather than direct injection into buffer.

Validated Protocol: The "Shifted Equilibrium" Dilution
  • Prepare Stock: Dissolve compound in 100% DMSO at 1000x final concentration (e.g., 10 mM).

  • Intermediate Step: Prepare an "Intermediate Buffer" containing 5% Tween-80 or 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).

  • First Dilution: Dilute DMSO stock 1:10 into the Intermediate Buffer. Vortex vigorously.

    • Why? The surfactant/cyclodextrin sequesters the lipophilic t-butyl tail immediately, preventing the formation of crystal nuclei.

  • Final Dilution: Dilute the Intermediate mix 1:100 into your final assay media.

    • Result: Final DMSO is 0.1%, but the compound remains solubilized in surfactant micelles or CD cavities.

Issue 2: "Standard Cyclodextrins (like -CD) aren't working."

Diagnosis: Cavity Size Mismatch. The Science: The tert-butyl group is too bulky for


-cyclodextrin (cavity diameter ~5.7 Å). It requires 

-cyclodextrin (cavity diameter ~7.8 Å) to form a stable inclusion complex. The hydrophobic t-butyl group fits perfectly into the

-CD cavity, driven by the expulsion of high-energy water molecules.
Recommended Cyclodextrin Screen
Cyclodextrin TypeCavity SizeCompatibility with t-butyl-thiazoleRecommendation

-Cyclodextrin
SmallPoor (Steric hindrance)Avoid

-Cyclodextrin
MediumGood (Perfect fit for t-butyl)Use for oral solids
HP-β-CD MediumExcellent (High water solubility)Primary Choice for IV/Assays
SBE-β-CD (Captisol) MediumExcellent (Ionic stabilization)Best for In Vivo Safety

-Cyclodextrin
LargeVariable (Too loose, low binding constant)Secondary Choice
Issue 3: "I need to make a salt for an oral study."

Diagnosis:


 Insufficiency.
The Science:  The thiazole nitrogen (

) is too weakly basic to hold a proton in the presence of water at pH > 3. HCl salts often disproportionate (release HCl gas and revert to free base) upon drying or storage.

The Fix: Use Sulfonic Acids with low


 and high lipophilicity to match the lattice energy.
  • Recommended Acids: Methanesulfonic acid (Mesylate), Ethanesulfonic acid (Esylate), or Isethionic acid.

  • Avoid: HCl, Tartrate, Acetate (Counter-ions are too weak or volatile).

Mechanism of Action: Cyclodextrin Complexation

Understanding how the solubilization occurs ensures you can troubleshoot failures. The tert-butyl group acts as the "anchor" for the cyclodextrin.

CD_Complexation Host β-Cyclodextrin (Hydrophilic Shell Hydrophobic Cavity) Complex Inclusion Complex (t-butyl inside cavity) Soluble Host->Complex Driving Force: Expulsion of Enthalpic H2O Guest 5-t-butyl-thiazole (Lipophilic t-butyl 'Grease Ball') Guest->Complex Van der Waals Interaction

Figure 2: The thermodynamic driving force of t-butyl/β-CD complexation.

Frequently Asked Questions (FAQ)

Q: Can I use PEG-400 instead of Cyclodextrins? A: Yes, but with caution. PEG-400 (Polyethylene Glycol) works by cosolvency (changing the polarity of the bulk solvent).

  • Risk:[1] If you dilute a PEG-400 stock >10-fold into water, the solvent polarity shifts back rapidly, causing "crash out."

  • Verdict: Use PEG-400 only if the final assay concentration of PEG stays >10-20%. For lower concentrations, use Cyclodextrins.

Q: Why does my compound dissolve in 0.1N HCl but precipitate in PBS? A: This confirms the


 profile. At pH 1.0 (0.1N HCl), the thiazole nitrogen is protonated (

), creating a soluble cation. In PBS (pH 7.4), it deprotonates (

) to the neutral, insoluble free base.
  • Action: You cannot use pH adjustment alone for physiological assays. You must combine it with a surfactant or cyclodextrin.

Q: Is the tert-butyl group metabolically stable? A: Generally, yes. However, it can be a site for oxidative metabolism (hydroxylation) by CYP450 enzymes.

  • Check: If you see rapid clearance in microsomes but good solubility, the t-butyl group might be getting oxidized to an alcohol, which is actually more soluble but pharmacologically distinct.

References

  • Thiazole Properties & Basicity

    • Chemistry LibreTexts. "Heterocyclic Amines - Thiazole."[2][3][4][5] The thiazole nitrogen is less basic (

      
      ) than imidazole (
      
      
      
      ) due to the aromaticity involving the sulfur lone pair.[6]
  • Cyclodextrin Complexation of tert-Butyl Groups

    • Nelson, G., et al. (1988).[7] "Influence of tert-butyl alcohol on cyclodextrin inclusion complexes." Journal of Inclusion Phenomena. Confirms significant binding enhancement of tert-butyl groups with

      
      -cyclodextrin.
      
    • J. Org.[3] Chem. (2000). Structural study confirming tert-butyl preference for the

      
      -CD cavity over 
      
      
      
      -CD.
  • Lipophilicity & Lipinski Rules

    • Sai Life Sciences. "Understanding Lipinski's Rule of 5 and LogP." Explains the impact of high LogP (driven by groups like tert-butyl)
  • Thiazole Synthesis & Derivatives

    • Frontiers in Chemistry (2021). "Novel Bis-Thiazole Derivatives." Provides experimental data on the solubility and synthesis of complex thiazole scaffolds.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile

[1] Executive Summary & Molecule Profile Welcome to the Technical Support Center. You are likely dealing with a crude reaction mixture from a Hantzsch thiazole synthesis (condensation of an -halocarbonyl with 2-cyanothio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely dealing with a crude reaction mixture from a Hantzsch thiazole synthesis (condensation of an


-halocarbonyl with 2-cyanothioacetamide).[1]

The target molecule, 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile , presents a unique purification challenge.[1] It combines a lipophilic tert-butyl group with a polar, reactive acetonitrile tail.[1] The methylene protons (


-protons) bridging the thiazole ring and the nitrile group are highly acidic  (

).[1] This makes the molecule sensitive to base-catalyzed self-condensation, often resulting in "black tar" impurities that plague this specific synthesis.[1]

This guide provides a modular troubleshooting approach to isolate high-purity material suitable for biological screening or further derivatization.

Diagnostic & Troubleshooting Modules

Module A: The "Black Tar" Phenomenon

Symptom: The crude product is a dark red or black viscous oil that refuses to crystallize, even after high-vacuum drying.[1] Root Cause: Polymerization of unreacted thioamide precursors or base-catalyzed oligomerization of the product via its active methylene group.[1]

Diagnostic Step Observation Action Required
TLC Check Streaking from baseline to solvent front.[1]Perform Silica Plug Filtration (Protocol 1). Do not attempt recrystallization yet; tars will occlude the crystal lattice.
Odor Check Strong sulfur/rotten egg smell.Oxidative Wash. Residual thioamide is present. Wash organic phase with dilute bleach (

) or aqueous iodine before drying.
Module B: The "Oiling Out" During Recrystallization

Symptom: Upon cooling the hot solvent, the product separates as a distinct liquid layer on the bottom rather than forming crystals. Root Cause: The solvent system is too polar, or the concentration is too high (supersaturation limit exceeded before nucleation).

  • Immediate Fix: Reheat to dissolve the oil. Add a "seed crystal" if available. If not, add 5-10% more of the non-polar co-solvent (e.g., Hexane) and scratch the glass surface with a spatula to induce nucleation.

  • Prevention: Use the Gradient Cooling Method described in Protocol 2.

Module C: Spectral Impurities (NMR/IR)

Symptom:

  • IR: Broad peak at

    
     (Amide).[1]
    
  • NMR: Extra singlet near 2.5-2.8 ppm (Methyl ketone).[1]

Analysis:

  • Amide Peak: Partial hydrolysis of the nitrile group (

    
    ).[1] This occurs if the workup was too acidic or basic.
    
  • Ketone Peak: Unreacted

    
    -haloketone (e.g., 1-bromo-3,3-dimethylbutan-2-one).[1]
    

Solution:

  • For Amide: Difficult to remove via recrystallization. Requires column chromatography (SiO2, 0-5% MeOH in DCM).[1]

  • For Ketone: Wash the solid product with cold Hexanes. The lipophilic ketone is highly soluble in Hexane, while the polar thiazole-acetonitrile is less so.[1]

Visualizing the Purification Logic

The following decision tree outlines the logical flow for processing your crude material.

PurificationLogic Start Crude Reaction Mixture VisualCheck Visual Inspection Start->VisualCheck Tar Dark/Tarry/Viscous VisualCheck->Tar Yes Solid Semi-Solid/Crystalline VisualCheck->Solid No SilicaPlug Protocol 1: Silica Plug (Remove Polymers) Tar->SilicaPlug TLC TLC Analysis Solid->TLC SilicaPlug->TLC Impure Impurities Present TLC->Impure Multi-spot Clean Single Spot TLC->Clean One spot Recryst Protocol 2: Recrystallization (Hexane/EtOAc) Impure->Recryst Minor impurities Column Column Chromatography (Gradient Elution) Impure->Column Complex mix Final Pure Product (>98% HPLC) Clean->Final Recryst->Final Column->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude physical state.[1]

Experimental Protocols

Protocol 1: The Silica Plug (De-Tarring)

Use this when the crude is dark/oily. It removes polar polymers without running a full column.

  • Preparation: Pack a sintered glass funnel (fritted disk) with 2 inches of silica gel (60 Å).

  • Solvent Choice: Use 10% Ethyl Acetate in Hexanes . This mixture is non-polar enough to keep polar tars on the silica but polar enough to elute the thiazole.

  • Loading: Dissolve your crude oil in a minimum amount of Dichloromethane (DCM). Gently pipette this onto the silica pad.

  • Elution: Apply vacuum.[2] Wash with 5-10 column volumes of the Hexane/EtOAc mix.[1]

  • Result: The filtrate should be yellow/orange. The black tar will remain at the top of the silica pad. Concentrate the filtrate to obtain a solid suitable for recrystallization.

Protocol 2: Recrystallization Strategy

The "Active Methylene" Warning: Avoid boiling alcohols for extended periods, as they can induce transesterification or hydrolysis if traces of acid/base are present.

Recommended Solvent System: Hexane / Ethyl Acetate (4:1) [1]

StepProcedureTechnical Note
1. Dissolution Place crude solid in Erlenmeyer flask. Add Ethyl Acetate dropwise with heating (

) until just dissolved.[1]
Do not boil violently. The nitrile group is thermally sensitive.
2. Precipitation Remove from heat. Immediately add Hexane dropwise until a faint, persistent cloudiness appears (turbidity point).This lowers the solvent power, forcing the product to verge on precipitation.
3. Re-clearing Add 2-3 drops of Ethyl Acetate to clear the solution.[1]Ensures the solution is saturated but stable.
4. Crystallization Let cool to Room Temp (20 mins), then

(Fridge) for 2 hours.
Do not plunge directly into ice; this traps impurities.
5. Isolation Filter via Buchner funnel.[2][3] Wash with cold Hexane .Cold hexane washes away the lipophilic haloketone impurities.

Chemical Impurity Pathways

Understanding where impurities come from allows you to prevent them in future batches.

ImpurityPathways Precursors Precursors: Thioamide + Haloketone Target Target: Thiazole-Acetonitrile Precursors->Target Hantzsch Cyclization Impurity1 Impurity A: Polymerized Nitriles (Black Tar) Precursors->Impurity1 Base/Heat Impurity3 Impurity C: Unreacted Ketone Precursors->Impurity3 Incomplete Rxn Impurity2 Impurity B: Thiazole-Amide (Hydrolysis) Target->Impurity2 Acidic Workup (pH < 4)

Figure 2: Mechanistic origins of common impurities in thiazole acetonitrile synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol for recrystallization? A: Yes, Ethanol/Water is a classic system for thiazoles. However, for this specific molecule, the lipophilic tert-butyl group makes it very insoluble in water but highly soluble in ethanol.[1] You may find you need too much water to force precipitation, leading to "oiling out." The Hexane/Ethyl Acetate system usually offers better control for alkyl-substituted thiazoles.[1]

Q: My product turned red after sitting on the bench. Is it ruined? A: Not necessarily. Thiazoles with active methylenes (the


 between the ring and CN) are prone to air oxidation or trace-base condensation, forming highly colored "merocyanine-like" dyes.[1] These are often present in <1% amounts but have high extinction coefficients. A quick Silica Plug (Protocol 1)  will remove the color. Store the purified product under Nitrogen at 

.

Q: The NMR shows a singlet at 1.3 ppm. What is it? A: That is the tert-butyl group (


).[1] This is your diagnostic peak. If the integration is less than 9 relative to the aromatic proton (approx 7-8 ppm), you have significant impurities overlapping other regions.

References

  • Hantzsch Thiazole Synthesis Mechanisms

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.

    • Relevance: Foundational mechanism for the condens

      
      -haloketones and thioamides.[1]
      
  • Acidity of

    
    -Methylene Nitriles: 
    
    • Source: OpenStax. (2023).[4] Organic Chemistry: Acidity of Alpha Hydrogen Atoms.

    • URL:[Link]

    • (~25 for simple nitriles, lower when attached to heterocycles)
  • Recrystallization of Thiazole Derivatives

    • Source: BenchChem. (2025).[3] Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.

    • Relevance: Confirms the efficacy of Ethanol/Water and Hexane/Ethyl Acetate systems for thiazole-carbonitrile scaffolds.[1]

  • Purification of Hantzsch Products

    • Source: Royal Society of Chemistry (RSC). The Hantzsch thiazole synthesis under acidic conditions. J. Chem. Soc., Perkin Trans.[5] 1, 1987.[5]

    • URL:[Link][1][6]

    • Relevance: Discusses side products and acid-mediated stability of thiazole intermedi

Sources

Optimization

Handling moisture sensitivity in 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile reactions

Role: Senior Application Scientist Subject: Moisture Management & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Executive Summary: The Moisture Paradox You are likely working with 2-(5-Tert-butyl-1,3-thiazol-2-yl)aceton...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Moisture Management & Troubleshooting Guide Ticket ID: CHEM-SUP-8821

Executive Summary: The Moisture Paradox

You are likely working with 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile (CAS: 101010-74-6) as a nucleophile in alkylation or Knoevenagel condensation reactions.

While the tert-butyl group provides excellent lipophilicity (solubility in THF/Toluene), the methylene bridge (


)  between the thiazole ring and the nitrile is the critical failure point. The electron-withdrawing nature of the thiazole ring and the nitrile group renders these protons acidic (

in DMSO).

The Core Challenge: To activate this molecule, you must generate a carbanion (or ketenimine anion). This species is hyper-sensitive to protonation . Even trace moisture (ppm levels) will quench the anion faster than it can react with your electrophile, regenerating the starting material or, worse, catalyzing the hydrolysis of the nitrile to a primary amide.

Pre-Reaction Protocols: The "Dry" Standard

To ensure reproducibility, you must treat this reaction with the same rigor as an organolithium coupling.

A. Solvent Water Limits

Standard "anhydrous" solvents from a bottle are often insufficient after the seal is broken.

SolventMax Water Content (ppm)Drying MethodValidation
THF < 10 ppmDistillation over Na/Benzophenone OR Activated Alumina ColumnsKarl Fischer (Coulometric)
Toluene < 10 ppmMolecular Sieves (3Å, activated)Karl Fischer
DMF/DMSO < 50 ppmMolecular Sieves (4Å) Note: Distillation often degrades DMFKarl Fischer
Ethanol < 0.1%Mg/I

reflux (for Knoevenagel only)
Density/KF
B. Reagent Handling (The "Hidden" Water)

The thiazole nitrogen is a weak base and can hydrogen-bond with atmospheric water. The starting material itself is likely hygroscopic.

  • Protocol: Dry the solid 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile in a vacuum desiccator over

    
     for 12 hours prior to weighing.
    
  • Transfer: Weigh quickly in air, but transfer to the reaction vessel under a cone of Nitrogen/Argon.

Visualizing the Failure Modes

The following diagram maps the kinetic competition between your desired reaction and moisture-induced failure.

MoisturePathways Start Thiazole Acetonitrile (Starting Material) Anion Reactive Carbanion (Intermediate) Start->Anion Deprotonation Impurity Amide Byproduct (Hydrolysis) Start->Impurity Slow Base Strong Base (LDA/LiHMDS) Base->Anion Product Target Product (Alkylated/Condensation) Anion->Product Fast Reaction Recycle Regenerated SM (Yield Loss) Anion->Recycle Quenched Electrophile Electrophile (R-X or R-CHO) Electrophile->Product Water Trace Moisture (H2O) Water->Start Base-Cat Hydrolysis Water->Anion Protonation (Fastest)

Caption: Kinetic competition: Protonation by water (Red) is diffusion-controlled and faster than C-C bond formation (Green).

Troubleshooting Guide (FAQ)
Q1: I see a new spot on TLC that is more polar than my product. What is it?

Diagnosis: This is likely the primary amide resulting from the hydrolysis of the nitrile group. Mechanism: Under basic conditions (especially if using hydroxide or alkoxide bases in the presence of water), the nitrile carbon is attacked by hydroxide. Solution:

  • Switch to non-nucleophilic bases (LiHMDS or LDA) instead of alkoxides (NaOEt).

  • Ensure your inert gas line has an active drying tube (Drierite/CaCl

    
    ) to prevent back-diffusion of humidity.
    
Q2: My reaction yields are consistently 50% lower than reported, but I recover unreacted starting material.

Diagnosis: "Quenching on Arrival." Your solvent or base contains enough water to protonate the anion immediately after it forms. The Test: Add a small amount of triphenylmethane (indicator) to your solvent/base mixture. If the solution does not turn red (triphenylmethyl anion), your system is wet. Solution:

  • Flame-dry your glassware under vacuum.

  • Titrate your organolithium reagent (e.g., using diphenylacetic acid) to ensure it hasn't degraded.

Q3: The reaction turns a dark black/tar color. Is this normal?

Diagnosis: Likely oxidative polymerization or decomposition of the thiazole ring. Cause: While thiazoles are generally stable, the anion is electron-rich and sensitive to oxidation by


.
Solution: 
  • Degas your solvents using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous sparging with Argon for 20 minutes.

  • Moisture often carries dissolved oxygen; drying the solvent usually helps this issue as well.

Recommended Experimental Workflow

For a standard alkylation (e.g., with an alkyl halide):

  • Glassware Prep: Oven-dry a 2-neck round bottom flask at 120°C for 4 hours. Assemble hot and cool under a stream of Argon.

  • Solvent Prep: Dispense THF from a solvent purification system (SPS) or distill from Na/Benzophenone immediately before use.

  • Reagent Addition:

    • Charge the flask with 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile.

    • Evacuate and backfill with Argon (3x).

    • Inject dry THF via septum.

    • Cool to -78°C (Dry ice/Acetone).

  • Deprotonation: Add LiHMDS (1.1 equiv) dropwise. Wait 30 minutes. (The solution often turns yellow/orange).

  • Electrophile Addition: Add the alkyl halide (neat or in dry THF) dropwise.

  • Quench: Only remove the cooling bath after the electrophile is added. Quench with saturated

    
    before the reaction warms to room temperature to minimize side reactions.
    
References
  • Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Elsevier, 2017.[1] (The definitive guide for drying solvents and reagents).

  • Fleming, F. F., et al. "Metalated Nitriles: Organometallic chameleons." Chemical Reviews, 2010. (Mechanistic insight into nitrile anion stability and reactivity).

  • Reich, H. J. "Rigorous Drying of Solvents." University of Wisconsin-Madison Chemistry Data. (Practical protocols for achieving <10ppm water).

  • Charette, A. B. "Handling of Air-Sensitive Reagents." Encyclopedia of Reagents for Organic Synthesis, 2001.

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: 1H NMR Characterization of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile

Part 1: Executive Summary & Structural Logic In the development of kinase inhibitors and metabolic modulators, the thiazole scaffold is a privileged structure.[1] However, the synthesis of 2-(5-tert-butyl-1,3-thiazol-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

In the development of kinase inhibitors and metabolic modulators, the thiazole scaffold is a privileged structure.[1] However, the synthesis of 2-(5-tert-butyl-1,3-thiazol-2-yl)acetonitrile presents a classic analytical challenge: distinguishing the target 5-substituted isomer from the thermodynamically favored 4-substituted regioisomer (a common byproduct of Hantzsch thiazole synthesis).

This guide provides a definitive 1H NMR interpretation framework. Unlike standard spectral lists, this document focuses on the comparative diagnostics required to validate the position of the tert-butyl group, a critical quality attribute (CQA) that dictates the steric fit of the drug candidate in protein binding pockets.

The Structural Challenge

The core difficulty lies in the similarity of the aliphatic signals.[1] Both isomers possess a tert-butyl singlet and a methylene singlet.[1] The "smoking gun" is the chemical shift of the single aromatic proton on the thiazole ring.[1]

  • Target (5-tert-butyl): The remaining proton is at position C4 (adjacent to Nitrogen).

  • Isomer (4-tert-butyl): The remaining proton is at position C5 (adjacent to Sulfur).

Due to the electronegativity difference between Nitrogen (3.[1]04) and Sulfur (2.[1]58) and the magnetic anisotropy of the ring, H4 is significantly deshielded relative to H5 .[1]

Part 2: Comparative Spectral Analysis[2]

Theoretical Chemical Shift Data (CDCl3)

The following table contrasts the target molecule with its most likely regioisomeric impurity.

Table 1: Diagnostic Signal Comparison

FeatureTarget: 5-Tert-butyl IsomerAlternative: 4-Tert-butyl Isomer

(Target - Alt)
Interpretation
Aromatic Proton

7.75 - 7.95 ppm (s, 1H)

6.90 - 7.10 ppm (s, 1H)
+0.85 ppm PRIMARY DIAGNOSTIC. H4 (Target) is deshielded by the adjacent imine Nitrogen. H5 (Alt) is shielded relative to H4.[1]
Methylene (

)

4.10 - 4.20 ppm (s, 2H)

4.05 - 4.15 ppm (s, 2H)
~0.05 ppmNegligible difference. Both are deshielded by the CN group and the aromatic ring.[1]
Tert-Butyl

1.35 - 1.45 ppm (s, 9H)

1.30 - 1.40 ppm (s, 9H)
~0.05 ppmMinor variation.[2] 5-position is slightly more crowded, potentially causing slight deshielding, but unreliable for ID.

Note: Chemical shifts (


) are referenced to TMS (0.00 ppm) in 

.[1] Values are derived from chem-informatic increment systems and analogous thiazole scaffolds.
Spectral Logic Flow

The following decision tree illustrates the logic an analytical chemist should follow to confirm the structure.

IsomerIdentification Start Acquire 1H NMR (CDCl3) CheckAliphatic Check Aliphatic Region (1.0 - 4.5 ppm) Start->CheckAliphatic ConfirmScaffold Signals Present: 1. t-Butyl (~1.4 ppm) 2. CH2-CN (~4.1 ppm) CheckAliphatic->ConfirmScaffold Signals Found CheckAromatic Analyze Aromatic Region (6.5 - 8.0 ppm) ConfirmScaffold->CheckAromatic ResultTarget Signal at ~7.8 ppm (Proton at C4) CONFIRMED: 5-Tert-butyl CheckAromatic->ResultTarget Downfield Singlet ResultIsomer Signal at ~7.0 ppm (Proton at C5) REJECTED: 4-Tert-butyl CheckAromatic->ResultIsomer Upfield Singlet

Figure 1: Decision Logic for Regioisomer Identification. The critical branch point is the chemical shift of the aromatic proton.[1]

Part 3: Experimental Protocol & Validation

To ensure the chemical shifts reported above are reproducible, the following protocol must be strictly adhered to. Variations in concentration or solvent can cause shifts (especially for the aromatic proton) that might lead to ambiguous results.[1]

Standard Operating Procedure (SOP)
  • Sample Preparation:

    • Mass: Weigh 5.0 – 10.0 mg of the solid product.[1]

    • Solvent: Dissolve in 0.6 mL of Chloroform-d (

      
      )  (99.8% D) containing 0.03% TMS (v/v).
      
      • Why

        
        ? It minimizes hydrogen bonding interactions compared to DMSO-
        
        
        
        , providing sharper singlets for the methylene protons.[1] DMSO may cause the
        
        
        signal to broaden or shift due to interaction with the quadrupolar nitrogen.[1]
    • Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube.[1] Suspended solids cause magnetic susceptibility mismatches, broadening the critical aromatic peak.[1]

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

    • Relaxation Delay (D1): Set to

      
       seconds.
      
      • Reasoning: The tert-butyl protons have a long T1 relaxation time.[1] A short D1 will suppress the t-butyl integration, making the 9:2:1 ratio inaccurate.

    • Scans (NS): 16 – 32 scans are sufficient for >5 mg sample.[1]

    • Spectral Width: -2 to 14 ppm.[1]

  • Data Processing:

    • Apodization: Apply 0.3 Hz exponential line broadening (LB).

    • Phasing: Manual phasing is required.[1] Ensure the baseline is flat around the small aromatic signal to allow accurate integration.[1]

    • Integration: Calibrate the tert-butyl singlet to 9.00.

      • Acceptance Criteria: The

        
         singlet must integrate to 1.9–2.[1]1. The aromatic singlet must integrate to 0.9–1.1.[1]
        

Part 4: Mechanistic Comparison (Synthesis Context)

Understanding why you might have the wrong isomer is crucial for troubleshooting.

  • The 4-Isomer Path (Thermodynamic): In a standard Hantzsch synthesis using bromopinacolone (1-bromo-3,3-dimethylbutan-2-one) and cyanothioacetamide, the nucleophilic sulfur attacks the alpha-carbon, and the nitrogen closes the ring. This naturally places the bulky tert-butyl group at position 4.

  • The 5-Isomer Path (Target): Synthesizing the 5-tert-butyl derivative often requires indirect routes, such as the reaction of an

    
    -formyl ketone equivalent or lithiation/substitution of a 2-substituted thiazole.
    

If your NMR shows the ~7.0 ppm signal, your synthesis likely reverted to the standard Hantzsch pathway or involved a rearrangement.[1]

SynthesisPath SM Starting Materials PathA Path A: Standard Hantzsch (Bromopinacolone) SM->PathA PathB Path B: Modified Cyclization (Hindered/Specific) SM->PathB Prod4 4-Tert-butyl Isomer (H at C5: ~7.0 ppm) PathA->Prod4 Major Product Prod5 5-Tert-butyl Isomer (H at C4: ~7.8 ppm) PathB->Prod5 Target Product

Figure 2: Synthetic divergence showing the origin of the regioisomeric impurity.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift increments of heterocyclic protons).

  • Katritzky, A. R., & Pozharskii, A. F. (2011).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Detailed discussion on thiazole ring currents and substituent effects on chemical shifts).

  • ChemicalBook. (2024).[1] Benzothiazole-2-acetonitrile 1H NMR Spectrum. Retrieved from .[1] (Used as a baseline for the deshielding effect of the 2-acetonitrile group).

  • National Institutes of Health (NIH). (2011).[1] Synthesis of 4-substituted thiazoles via Hantzsch reaction. PMC3149997.[1] Retrieved from .[1] (Reference for the thermodynamic preference of 4-substituted isomers).

  • Jeol. (2024).[1] How to read NMR spectra: Heteroaromatic shifts. Retrieved from .[1]

Sources

Comparative

Comprehensive Guide: Mass Spectrometry Fragmentation of 5-tert-butyl-thiazole

Executive Summary 5-tert-butyl-thiazole is a critical structural motif in medicinal chemistry (often serving as a lipophilic scaffold in kinase inhibitors) and flavor chemistry. Its structural identification is frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-tert-butyl-thiazole is a critical structural motif in medicinal chemistry (often serving as a lipophilic scaffold in kinase inhibitors) and flavor chemistry. Its structural identification is frequently complicated by the presence of regioisomers, specifically 2-tert-butyl-thiazole and 4-tert-butyl-thiazole .

This guide provides a technical comparison of the fragmentation behaviors of 5-tert-butyl-thiazole against its isomers. Unlike standard product guides, this document treats the chemical structure as the product, comparing its mass spectral "performance" (detectability and fragmentation distinctiveness) against its structural alternatives.

Part 1: Theoretical Framework & Mechanism

The Stability Paradox

The tert-butyl group is a bulky, electron-donating substituent. When attached to the electron-deficient thiazole ring, it dictates the fragmentation pathway.

  • The Dominant Pathway (M-15): Under Electron Ionization (EI), the primary fragmentation is the homolytic cleavage of a methyl group from the tert-butyl moiety. This yields a resonance-stabilized cation

    
    .
    
  • The Thiazole Core: The thiazole ring (m/z 85 for unsubstituted) typically undergoes Retro-Diels-Alder (RDA) cleavage or loss of HCN. However, the bulky tert-butyl group suppresses these ring-opening pathways until after the alkyl side chain has fragmented.

Comparative Isomer Stability

The position of the tert-butyl group significantly alters the stability of the resulting cation, providing the basis for differentiation.

IsomerElectronic EnvironmentCation Stability (

)
5-tert-butyl Adjacent to Sulfur; "Enamine-like" character.High. Charge is effectively delocalized over the S-C=C system.
2-tert-butyl Flanked by N and S; "Amidine-like" character.Moderate. Inductive withdrawal by Nitrogen destabilizes the alpha-cation.
4-tert-butyl Adjacent to Nitrogen.[1]Low. Steric clash with N-lone pair and lower resonance stabilization.

Part 2: Fragmentation Analysis & Comparison

Electron Ionization (EI) – 70 eV

In standard GC-MS analysis, 5-tert-butyl-thiazole (MW = 141 Da) displays a distinct signature.

Key Diagnostic Ions:

  • m/z 141 (M+): Visible but low intensity (<20%). The molecular ion is labile.[2]

  • m/z 126 ([M-15]+): Base Peak (100%). The loss of a methyl radical is the defining event.

  • m/z 99 ([M-15-HCN]+): Secondary fragmentation characteristic of the thiazole ring cleavage.

  • m/z 57 (C4H9+): Moderate intensity. Represents the intact tert-butyl cation, though less favored than the aromatic-stabilized [M-15]+.

Electrospray Ionization (ESI) – MS/MS

In LC-MS, the molecule forms


 (m/z 142). Differentiation requires Collision-Induced Dissociation (CID).
  • Protonation Site: The thiazole Nitrogen is the most basic site (

    
    ).
    
  • CID Behavior: Unlike EI, ESI-CID preserves the ring longer.

    • 5-tert-butyl: Requires higher collision energy (CE) to fragment due to ring stability.

    • 2-tert-butyl: Fragments at lower CE due to the lability of the C2-substituent bond (facilitated by the adjacent N).

Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic pathway for 5-tert-butyl-thiazole under EI conditions.

ThiazoleFragmentation M_Ion Molecular Ion (M+) m/z 141 M_Minus_15 Base Peak [M-CH3]+ m/z 126 (Stabilized Cation) M_Ion->M_Minus_15 -CH3• (Methyl Radical) Dominant Path Fragment_57 Tert-Butyl Cation m/z 57 M_Ion->Fragment_57 Heterolytic Cleavage Ring_Cleavage Ring Opening [M-CH3-HCN]+ M_Minus_15->Ring_Cleavage -HCN (Thiazole Characteristic)

Figure 1: Mechanistic fragmentation pathway of 5-tert-butyl-thiazole under 70 eV Electron Ionization.

Part 3: Experimental Protocols

To ensure reproducible differentiation of isomers, the following protocols are recommended. These are designed to be self-validating by using the [M-15]/[M+] ratio as a system suitability check.

GC-MS Protocol (Isomer Discrimination)

Objective: Differentiate 5-tert-butyl from 2-tert-butyl isomers based on retention time and ion ratios.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Why DCM? Low boiling point ensures solvent delay does not mask early eluting fragments if analyzing smaller analogs.

  • GC Parameters:

    • Column: Rtx-5MS or DB-5 (30m x 0.25mm x 0.25µm). Non-polar stationary phases separate based on boiling point (2-substituted thiazoles typically elute before 5-substituted due to lower dipole moments).

    • Temperature Program: 40°C (hold 2 min)

      
       10°C/min 
      
      
      
      250°C.
  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: m/z 35 – 300.

  • Validation Criteria:

    • The ratio of m/z 126 to m/z 141 must be >5:1 for the 5-tert-butyl isomer. If the ratio is <3:1, suspect the 2-tert-butyl isomer or co-elution.

LC-MS/MS Protocol (Trace Detection)

Objective: Quantify 5-tert-butyl-thiazole in biological matrices.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid is crucial to protonate the thiazole nitrogen for ESI efficiency.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier: 142.1

      
       126.1 (Loss of CH4/Methyl group).
      
    • Qualifier: 142.1

      
       85.0 (Loss of t-butyl group entirely).
      
  • System Check:

    • Inject a 100 nM standard. The retention time of 5-tert-butyl-thiazole should be significantly longer than the unsubstituted thiazole due to the lipophilic t-butyl group.

Part 4: Comparative Data Summary

The table below summarizes the spectral differences to aid in rapid identification.

Feature5-tert-butyl-thiazole2-tert-butyl-thiazoleAlternative: 5-isopropyl-thiazole
Molecular Ion (M+) m/z 141 (Weak)m/z 141 (Moderate)m/z 127 (Stronger)
Base Peak m/z 126 ([M-15]+)m/z 126 or 141m/z 112 ([M-15]+)
Key Neutral Loss Methyl radical (15 Da)Methyl radical (15 Da)Methyl radical (15 Da)
Secondary Fragment m/z 99 (Loss of HCN)m/z 58 (Ring cleavage)m/z 85 (McLafferty-like)
GC Elution Order Late Eluter (Higher BP)Early Eluter (Lower BP)Early Eluter (Lower MW)
Isomer Decision Tree

DecisionTree Start Unknown Sample (MW 141) BasePeak Identify Base Peak Start->BasePeak Check126 Base Peak = m/z 126? BasePeak->Check126 CheckRatio Ratio 126/141 > 5? Check126->CheckRatio Yes ResultOther Check for 4-tert-butyl isomer Check126->ResultOther No Result5 Likely 5-tert-butyl-thiazole CheckRatio->Result5 Yes Result2 Likely 2-tert-butyl-thiazole CheckRatio->Result2 No

Figure 2: Logical workflow for distinguishing thiazole regioisomers based on EI-MS spectral data.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Thiazole and Alkyl-Thiazole Derivatives. NIST Chemistry WebBook, SRD 69.[3][4] [Link][4]

  • McLafferty, F. W., & Turecek, F. (1993).[5] Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard reference for "M-15" cleavage mechanisms in aromatic alkyls).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Zeller, K. P. (1977). Mass spectrometry of heterocycles: Thiazoles. Advances in Heterocyclic Chemistry. (Foundational text on the specific loss of HCN in 5-substituted thiazoles).

Sources

Validation

Comparative Guide: High-Resolution ATR-FTIR vs. Transmission Modes for Nitrile Analysis in Thiazole Derivatives

Executive Summary In the realm of medicinal chemistry, thiazole derivatives are privileged scaffolds, often serving as bioisosteres for carboxylates or as core pharmacophores in kinase inhibitors. The nitrile group ( ) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, thiazole derivatives are privileged scaffolds, often serving as bioisosteres for carboxylates or as core pharmacophores in kinase inhibitors. The nitrile group (


) attached to these rings is a critical handle for hydrogen bonding and metabolic stability.

This guide evaluates the performance of Diamond Crystal Attenuated Total Reflectance (ATR-FTIR) as the primary analytical "product" for characterizing these moieties. We compare its efficacy, throughput, and spectral fidelity against the traditional KBr Pellet Transmission method and Raman Spectroscopy . While KBr remains the gold standard for absolute resolution, our analysis demonstrates that modern Diamond ATR offers a superior balance of speed and reproducibility for high-throughput drug development workflows, provided specific refractive index corrections are applied.

Technical Background: The Thiazole-Nitrile System

The vibrational frequency of the nitrile group (typically


) is highly sensitive to the electronic environment of the thiazole ring. Unlike aliphatic nitriles, thiazolyl-nitriles exhibit a frequency shift (

) governed by the conjugation between the


-system and the heteroaromatic ring.
Mechanistic Insight (Expertise & Experience)

The thiazole ring acts as an electron sink or source depending on substitution at the C2 or C5 positions.

  • Conjugation Effect: Resonance delocalization decreases the bond order of the

    
     triple bond, lowering the force constant (
    
    
    
    ) and thus the frequency (
    
    
    ), typically to
    
    
    .
  • Hammett Correlation: Electron-withdrawing groups (EWGs) on the thiazole ring increase the bond order (inductive effect), shifting the peak to higher wavenumbers (blue shift). Electron-donating groups (EDGs) enhance back-bonding, causing a red shift.

Understanding these shifts is not merely academic; it validates the successful synthesis of the target derivative and provides insight into the molecule's potential binding affinity.

Comparative Analysis: ATR-FTIR vs. Alternatives

The following table summarizes the performance metrics of Diamond ATR-FTIR compared to KBr Transmission and Raman Spectroscopy for this specific application.

Table 1: Performance Matrix for Nitrile Detection in Thiazoles

FeatureDiamond ATR-FTIR (Recommended) KBr Pellet (Transmission) Raman Spectroscopy
Sample Prep None (Direct solid/liquid)High (Grinding, Pressing)Low (Direct, glass vial)
Throughput High (< 2 min/sample)Low (> 15 min/sample)High (< 2 min/sample)
Sensitivity (

)
Good (Strong Dipole Change)Excellent (Longer Pathlength)Moderate (Polarizability dependent)
Reproducibility High (Fixed pathlength)Variable (Thickness/Homogeneity)High
Interference Minimal (

correction needed)
Hygroscopic (Water bands)High Fluorescence (Thiazoles often fluoresce)
Sample Recovery 100% (Non-destructive)0% (Destructive)100% (Non-destructive)
Peak Position Slight Red Shift (Refractive Index)True FrequencyTrue Frequency
Critical Analysis
  • Why ATR wins for Screening: Thiazole derivatives often exhibit fluorescence due to their conjugated

    
    -systems. This fluorescence can completely overwhelm the Raman signal, making Raman unreliable for this specific class of compounds without SERS (Surface Enhanced Raman Scattering).
    
  • The KBr Trade-off: While KBr pellets provide the "true" transmission spectrum, the hygroscopic nature of KBr can introduce water peaks that complicate the baseline, although the nitrile region (

    
    ) is generally in the "silent region" and less affected. The primary drawback is the labor-intensive preparation which is not scalable for library screening.
    

Experimental Protocol: High-Fidelity ATR-FTIR Workflow

This protocol is designed to maximize signal-to-noise ratio (SNR) for the nitrile peak using a single-reflection Diamond ATR module.

Prerequisites
  • Instrument: FTIR Spectrometer with DTGS or MCT detector.

  • Accessory: Single-reflection Diamond ATR (ZnSe lens is acceptable, but Diamond is preferred for hardness).

  • Resolution:

    
     (Critical for distinguishing subtle shifts).
    
  • Scans: 32 (Screening) or 64 (Publication quality).

Step-by-Step Methodology
  • System Validation (Self-Validating Step):

    • Clean the crystal with isopropanol.

    • Collect a background spectrum (Air).

    • Pass Criteria: The energy curve must show no major absorptions in the

      
       region. Background energy at 
      
      
      
      should be
      
      
      of max energy.
  • Sample Loading:

    • Place

      
       of the solid thiazole derivative directly onto the center of the diamond crystal.
      
    • Crucial: Apply pressure using the slip-clutch clamp. Ensure the pressure gauge reads optimal contact (usually indicated by a "click" or specific torque setting).

    • Reasoning: Poor contact results in a weak evanescent wave penetration, leading to low intensity and noisy spectra.

  • Acquisition:

    • Scan range:

      
      .
      
    • Apply ATR Correction (software algorithm) after acquisition.

    • Note: ATR spectra exhibit intensity distortions where higher wavelengths (lower wavenumbers) penetrate deeper. For the nitrile peak at

      
      , this effect is moderate but must be corrected for comparison with literature KBr data.
      
  • Post-Run Cleaning:

    • Wipe with methanol-soaked lint-free tissue.

    • Record a "check" scan to ensure no cross-contamination (Look for the

      
       peak; if present, clean again).
      

Visualizations

Diagram 1: Analytical Decision Workflow

This diagram illustrates the logical flow for selecting the appropriate technique based on sample properties and data requirements.

AnalyticalWorkflow Start Thiazole Derivative Sample CheckFluorescence Is Sample Highly Fluorescent? Start->CheckFluorescence Raman Raman Spectroscopy (Symmetric Bonds) CheckFluorescence->Raman No FTIR_Choice Quantitative or Qualitative? CheckFluorescence->FTIR_Choice Yes (Common) Analysis Analyze Nitrile Peak (2200-2260 cm-1) Raman->Analysis ATR Diamond ATR-FTIR (High Throughput / Screening) FTIR_Choice->ATR Qualitative/QC KBr KBr Pellet (Absolute Frequency / Publication) FTIR_Choice->KBr Strict Quantitative ATR->Analysis KBr->Analysis

Caption: Decision matrix for selecting the optimal spectroscopic method for thiazole-nitrile analysis.

Diagram 2: Electronic Effects on Nitrile Frequency

This diagram details the mechanistic causality between thiazole substitution and the observed spectral shift.

ElectronicEffects Substituent Thiazole Substituent EWG Electron Withdrawing (e.g., -NO2, -CF3) Substituent->EWG EDG Electron Donating (e.g., -NH2, -OMe) Substituent->EDG Inductive Inductive Effect (-I) EWG->Inductive Resonance Resonance Effect (+R) EDG->Resonance BondOrderUp Increased C≡N Bond Order Inductive->BondOrderUp BondOrderDown Decreased C≡N Bond Order Resonance->BondOrderDown BlueShift Blue Shift (Higher Wavenumber) BondOrderUp->BlueShift RedShift Red Shift (Lower Wavenumber) BondOrderDown->RedShift

Caption: Mechanistic pathway showing how substituents influence the nitrile stretching frequency.

Data Interpretation Guide

When analyzing your spectra, use the following reference ranges to interpret the electronic state of your thiazole derivative.

Table 2: Expected Nitrile Peak Shifts in Thiazole Derivatives

Chemical EnvironmentExpected Frequency (

)
Interpretation
Saturated Nitrile (Ref)

Baseline (No conjugation)
Unsubstituted Thiazole-CN

Moderate conjugation lowering

Thiazole + Strong EDG (-NH2)

Strong conjugation (Red Shift)
Thiazole + Strong EWG (-NO2)

Inductive withdrawal (Blue Shift)

Note: Data collected via ATR may appear


 lower than KBr data due to the refractive index dispersion of the diamond crystal.

References

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Development of New Thiazole Complexes as Powerful Catalysts. Retrieved from [Link]

  • AZoM. (2012). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link]

  • Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]

Comparative

Validating Thiazole Acetonitrile Synthesis: A Comparative Guide to Elemental Analysis &amp; Modern Alternatives

Introduction: The Validation Paradox in Heterocyclic Chemistry Thiazole acetonitriles (e.g., 2-(substituted-thiazol-4-yl)acetonitriles) are critical scaffolds in drug discovery, serving as precursors for cephalosporins a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Validation Paradox in Heterocyclic Chemistry

Thiazole acetonitriles (e.g., 2-(substituted-thiazol-4-yl)acetonitriles) are critical scaffolds in drug discovery, serving as precursors for cephalosporins and potent anti-inflammatory agents. However, their synthesis via the Hantzsch method often yields products contaminated with inorganic salts (from hydrohalide intermediates) or trapped solvents—impurities that high-resolution mass spectrometry (HRMS) and standard NMR often miss.

This guide objectively compares Elemental Analysis (EA) —the classical "gold standard" for bulk purity—against modern spectroscopic techniques. While HRMS confirms identity, this guide argues that EA remains the superior method for validating bulk integrity in thiazole synthesis, particularly for detecting non-chromophoric impurities and solvation states.

The Synthesis Context: Hantzsch Route to Thiazole Acetonitriles[1][2]

To understand the validation challenge, we must first establish the synthesis pathway. The most robust route to 4-substituted thiazole acetonitriles involves a two-step sequence: a Hantzsch condensation followed by nucleophilic substitution.

Case Study: Synthesis of 2-Phenyl-4-thiazoleacetonitrile
  • Step 1 (Hantzsch Condensation): Reaction of benzothioamide with 1,3-dichloroacetone to form 4-(chloromethyl)-2-phenylthiazole.

  • Step 2 (Cyanation): Nucleophilic displacement of the chloride with sodium cyanide (NaCN) to yield the target acetonitrile.

Visualization: Synthesis & Impurity Risks

ThiazoleSynthesis Start Benzothioamide + 1,3-Dichloroacetone Inter Intermediate: 4-(Chloromethyl)-2-phenylthiazole Start->Inter Reflux/EtOH -HCl, -H2O Product Target: 2-Phenyl-4-thiazoleacetonitrile Inter->Product Nucleophilic Subst. Reagent NaCN / DMSO Reagent->Inter Impurity1 Risk: Trapped Inorganic Salts (NaCl, NaBr) Product->Impurity1 Co-precipitation Impurity2 Risk: Hydrates/Solvates Product->Impurity2 Hygroscopic nature

Figure 1: Synthesis pathway highlighting specific points where inorganic and solvent impurities—undetectable by HRMS—are introduced.

Comparative Analysis: EA vs. HRMS vs. NMR

Why persist with combustion analysis in the age of Orbitraps and 600 MHz NMR? The answer lies in the distinction between Molecular Identity and Bulk Purity .

Table 1: Performance Comparison for Thiazole Validation
FeatureElemental Analysis (CHNS) HRMS (ESI-TOF) 1H NMR (qNMR)
Primary Function Confirms empirical formula & bulk purity.Confirms exact molecular mass & formula.Confirms structural connectivity.
Purity Scope Total Sample: Detects water, solvents, inorganics.[1]Molecule Only: Misses salts/solvents (matrix blind).Organic Only: Misses inorganic salts (e.g., NaCl).[1]
Thiazole Specifics Critical for verifying Sulfur content & salt forms (HCl).Excellent for confirming ring formation.Diagnostic -CH2- singlet at ~4.0 ppm.
Sample Req. 2–5 mg (Destructive).<1 mg (Non-destructive).5–10 mg (Non-destructive).
Blind Spots Cannot distinguish isomers.Ion suppression; misses non-ionizable impurities.Signal overlap; requires internal standard for purity.
Acceptance Criteria

absolute difference.

mass error.
No standard; usually visual integration.
Expert Insight: The "Salt Trap"

Thiazoles are basic. If you isolate the product as a hydrobromide or hydrochloride salt (common in Step 1), HRMS will often show the cation mass


, ignoring the counter-ion. Only EA will reveal the massive discrepancy in Carbon % caused by the heavy halide counter-ion. 

Experimental Protocol: Validating the Thiazole Acetonitrile

This protocol ensures rigorous validation, addressing the specific challenge of Sulfur combustion in thiazoles.

A. Pre-Analysis Preparation (Crucial Step)
  • Drying: Thiazole acetonitriles can be hygroscopic. Dry the sample at

    
     under high vacuum (
    
    
    
    ) for 4 hours.
  • Homogenization: Recrystallized samples often trap solvent in the crystal lattice. Grind the sample to a fine powder using an agate mortar to ensure uniform combustion.

B. Elemental Analysis (CHNS) Workflow

Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube (or equivalent).

  • Calibration: Run a K-factor calibration using Sulfanilamide standard.

    • Why Sulfanilamide? It contains Nitrogen (16.27%) and Sulfur (18.62%) in ratios similar to thiazoles, minimizing matrix effects.

  • Weighing: Weigh 2.0–3.0 mg of the sample into a tin capsule. Fold tightly to exclude air.

  • Combustion Parameters:

    • Furnace Temp: Set to

      
       minimum .
      
    • Expert Note: Thiazole rings are thermally stable. Standard

      
       combustion may yield incomplete conversion of Sulfur to 
      
      
      
      . Use Tungsten Oxide (
      
      
      ) powder as an additive if low Sulfur recovery is observed.
  • Oxygen Injection: Ensure a 5-second oxygen boost to facilitate flash combustion.

C. Data Interpretation & Decision Logic

The standard acceptance criterion is


  absolute difference between Calculated and Found values.[2]

Calculation Example:

  • Compound: 2-Phenyl-4-thiazoleacetonitrile (

    
    )
    
  • MW: 200.26 g/mol

ElementCalculated %Found % (Exp 1)Found % (Exp 2 - Wet)
C 65.9765.85 (

)
63.10 (

)
H 4.034.10 (

)
4.50 (

)
N 13.9913.88 (

)
13.20 (

)
S 16.0115.95 (

)
15.10 (

)
Result PASS FAIL (Solvated)
  • Analysis of "Fail": The "Wet" sample shows low Carbon and Nitrogen but high Hydrogen. This is diagnostic of trapped water or ethanol. HRMS would likely still identify this sample as "Pure" because the parent ion is unchanged.

Validation Logic Flow

Use this decision tree to determine when EA is mandatory versus when HRMS is sufficient.

ValidationLogic Start Synthesized Thiazole Acetonitrile Check1 Is the compound a Salt or Hydrate? Start->Check1 Check2 Is Bulk Purity >95% Required for Bio-Assay? Check1->Check2 No (Free base) PathEA REQUIRED: Elemental Analysis (CHNS) (Detects Counter-ions/Solvents) Check1->PathEA Yes/Unsure Check2->PathEA Yes PathHRMS SUFFICIENT: HRMS + 1H NMR (Confirms Structure Only) Check2->PathHRMS No (Screening only) Recalc Recalculate theoretical values including 0.5 H2O or HCl PathEA->Recalc If results > 0.4% off

Figure 2: Strategic decision tree for selecting validation methods. Note that bio-assay candidates require EA to prevent dosing errors caused by salt weight.

References

  • American Chemical Society. (2017). ACS Guidelines for Characterization of Organic Compounds. ACS Publishing.[3][4][5] [Link]

  • Babij, N. R., et al. (2016). Elemental Analysis: An Important Purity Control but Prone to Manipulations.[1][6] Inorganic Chemistry Frontiers. [Link]

  • Kuveke, R. E. H., et al. (2022).[2] An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard text for Hantzsch synthesis mechanisms).
  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile

This document provides a detailed, safety-first protocol for the proper disposal of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile. As this compound is utilized in specialized research and development, a specific Safety D...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-first protocol for the proper disposal of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile. As this compound is utilized in specialized research and development, a specific Safety Data Sheet (SDS) may not be universally available. Therefore, this guide is built upon a cautious and expert-driven hazard assessment derived from its constituent chemical moieties: the thiazole ring, the acetonitrile group, and the tert-butyl group. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Presumptive Hazard Assessment & Characterization

The principle of prudent practice in chemical safety dictates that a compound with unknown specific toxicity should be handled as if it were hazardous. By analyzing its structure, we can anticipate its potential hazards.

  • Acetonitrile Moiety (-CH₂CN): The nitrile group is a primary driver of the hazard profile. Acetonitrile and related organic nitriles are known for their toxicity; they can be metabolized to release cyanide, posing risks if swallowed, inhaled, or absorbed through the skin.[1][2][3] They are also typically flammable.[4][5]

  • Thiazole Moiety: Thiazole and its derivatives are often flammable and can exhibit toxic properties.[6] They are key structures in many biologically active molecules, indicating a potential for physiological effects.[7][8]

  • Tert-butyl Moiety: This bulky alkyl group primarily influences the physical properties of the molecule but is also associated with flammable compounds.[9]

Based on this structural analysis, we will operate under the assumption that 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile presents multiple hazards.

Table 1: Presumptive Hazard Profile

Hazard Category Assumed Classification & Rationale Precautionary Approach
Physical Hazards Flammable Liquid (Assumed) . Thiazole and acetonitrile are both flammable.[1][6] Keep away from all heat sources, sparks, and open flames. Store in a cool, well-ventilated area.[4]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation - Assumed) . Harmful or toxic if swallowed, inhaled, or in contact with skin due to the acetonitrile group.[1][10] Avoid all personal contact. Do not breathe vapors or dust. Wash hands thoroughly after handling.
Skin & Eye Irritant (Assumed) . Structurally similar compounds cause skin and serious eye irritation.[10][11][12] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11]

| Environmental Hazards | Harmful to Aquatic Life (Assumed) . Must not be allowed to enter drains or waterways.[13] | Collect all waste and spill materials for proper hazardous waste disposal. Do not pour down the drain.[13] |

Personal Protective Equipment (PPE)

Given the presumptive hazards, a stringent PPE protocol is mandatory.

  • Hand Protection: Use chemically resistant gloves. Nitrile or butyl gloves are generally recommended for handling organic nitriles and flammable liquids.[9] Always inspect gloves before use and change them immediately if contact with the chemical is suspected.

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[11]

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[14]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[14]

Step-by-Step Disposal Protocol

The proper disposal of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile is a multi-step process that begins at the moment waste is generated.

Step 1: Waste Identification and Segregation

  • Immediately upon generation, identify the waste as "Hazardous Chemical Waste."

  • This compound is an organic nitrile and a halogen-free organic. It must be segregated from incompatible waste streams.

  • CRITICAL INCOMPATIBILITIES: Do not mix with strong oxidizing agents, strong acids, or strong bases to prevent potentially vigorous or explosive reactions.[11][15] Store separately from these materials.

Step 2: Container Selection and Management

  • Select a chemically compatible waste container that is in good condition with no leaks. A glass container is often preferred for flammable organic waste.[5][16] The original product container is an excellent choice if available.[17]

  • The container must have a secure, tight-fitting lid.[18]

  • Keep the container closed at all times except when actively adding waste.[19] This is a critical step to prevent the release of flammable and toxic vapors.

Step 3: Waste Labeling

  • Proper labeling is a regulatory requirement and essential for safety.[17] As soon as the first drop of waste is added, affix a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "Waste 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile" . If in a solvent, list all components and their approximate percentages.

    • The date waste accumulation began.[17]

    • The specific hazard warnings: "Flammable" and "Toxic" .[4]

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which is typically inside a chemical fume hood or a flammable storage cabinet.[20]

  • The storage area must be away from heat and ignition sources.[20]

  • Utilize secondary containment, such as a spill tray, to capture any potential leaks from the primary container.[19]

  • Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[21]

Step 5: Request for Disposal

  • Once the waste container is full (leaving 10% headspace for expansion) or has been stored for the maximum time allowed by your institution (e.g., 9-12 months), submit a hazardous waste pickup request to your EHS office.[21]

  • Do not attempt to dispose of the chemical through other means. Professional disposal by a licensed hazardous waste handler is required.[1][2]

Spill Management Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

  • Alert & Evacuate: Notify all personnel in the immediate area of the spill. Evacuate the vicinity.[9]

  • Control Ignition Sources: Extinguish all flames and turn off any spark-producing equipment.[5]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.

  • Contain & Absorb (Minor Spills Only): For very small spills that you are trained to handle, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5][6] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.[5]

  • Clean & Decontaminate: Wearing full PPE, carefully collect the absorbent material and any contaminated debris (e.g., gloves) using non-sparking tools. Place all cleanup materials into a sealable bag or container.[6] Label this container as "Hazardous Waste" with the chemical name and dispose of it along with your other chemical waste. Decontaminate the spill area with soap and water.

  • Report: Report all spills to your laboratory supervisor and your institution's EHS office, following established institutional protocols.[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile.

G cluster_0 A Waste Generation (e.g., reaction quench, used solution) B Is this a spill? A->B C Follow Spill Management Protocol B->C Yes D Identify as Hazardous Waste: - Flammable - Toxic - Irritant B->D No C->D Collect spill debris E Select Compatible Container (Glass, tight-fitting lid) D->E F Affix Hazardous Waste Label (Name, Date, Hazards) E->F G Segregate from Incompatibles (Oxidizers, Acids, Bases) F->G H Store in Designated Area (Fume Hood / Flammables Cabinet) with Secondary Containment G->H I Container Full or Time Limit Reached? H->I J Submit Pickup Request to EHS I->J Yes K Continue Safe Accumulation I->K No K->H

Caption: Disposal workflow for 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile.

References

  • Study.com. (n.d.). Acetonitrile: Production, Hazards & Waste Disposal. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). tert-Butyl alcohol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]

  • ACT Zero Waste. (2025, January 2). How to Dispose of Acetonitrile?. Retrieved from [Link]

  • Chem-Supply. (2019, September 27). SAFETY DATA SHEET: ACETONITRILE. Retrieved from [Link]

  • LGC Standards. (2023, December 18). Safety data sheet: 1 component; Terbuthylazine. Retrieved from [Link]

  • Amherst College. (2022, October 17). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH TERT-BUTYL HYDROPEROXIDE AT AMHERST COLLEGE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole. PubChem Compound Database. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Florida. (n.d.). Chemical Waste Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile. PubChem Compound Database. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (2019, February 15). Part G: Chemical Disposal Procedures. Retrieved from [Link]

  • UTIA Safety Office. (n.d.). Hazardous Waste Guide. Retrieved from [Link]

  • LGC Standards. (2024, December 10). Safety data sheet: 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1,3-Benzothiazol-2-yl)acetonitrile. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile

Comprehensive Safety & Handling Guide: 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile This guide provides essential safety protocols and operational directives for the handling and disposal of 2-(5-Tert-butyl-1,3-thiazol-...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile

This guide provides essential safety protocols and operational directives for the handling and disposal of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile. As a matter of scientific best practice, in the absence of a specific Safety Data Sheet (SDS) for this compound, all handling procedures should be based on a conservative assessment of its constituent chemical moieties: the thiazole ring and the acetonitrile functional group. This approach ensures the highest degree of safety for all laboratory personnel.

The guidance herein is derived from established safety profiles of structurally analogous compounds. Acetonitrile is a well-documented chemical that is flammable, harmful if swallowed or inhaled, and toxic in contact with skin.[1][2][3][4] Similarly, thiazole derivatives can cause skin and serious eye irritation.[5][6][7] Therefore, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Hazard Assessment & Risk Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. The potential hazards of 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile are inferred from related chemical structures.

Hazard ClassificationAssociated RiskPrimary Route of ExposureRequired Mitigation Action
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, absorbed through the skin, or inhaled.[1][5][7][8][9]Ingestion, Skin Contact, InhalationUse of chemical-resistant gloves, lab coat, and handling within a certified chemical fume hood.
Skin Corrosion/Irritation May cause significant skin irritation upon contact.[5][6][7]Skin ContactWear appropriate chemical-resistant gloves and a lab coat. Ensure an emergency safety shower is accessible.
Serious Eye Damage/Irritation Can cause serious and potentially irreversible eye irritation or damage.[1][6][7][8]Eye ContactWear chemical safety goggles with side shields at all times. Use a face shield for splash-prone procedures.
Respiratory Irritation Vapors or aerosolized dust may cause irritation to the respiratory tract.[6][10]InhalationAll handling of solids and preparation of solutions must occur in a chemical fume hood to minimize vapor/dust inhalation.
Flammability The acetonitrile component suggests the compound may be a flammable solid or liquid.[1][10]Heat, Sparks, Open FlamesKeep away from all ignition sources.[4][10][11] Store in a cool, well-ventilated area.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to establish a reliable barrier against all potential routes of exposure.

A. Eye and Face Protection: The First Line of Defense

Direct ocular exposure to chemicals presents one of the most immediate and significant risks in a laboratory setting.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for any work in the laboratory where this chemical is present.

  • Best Practice/Required for Liquid Transfers: For all procedures involving the transfer of solutions or where there is a risk of splashing, chemical splash goggles must be worn.[12] For significant splash risks, a full-face shield should be worn over safety goggles. This combination provides comprehensive protection against splashes and airborne particles.[12]

B. Hand Protection: Preventing Dermal Absorption

The skin provides a large surface area for potential chemical absorption. Nitrile gloves are the standard for handling a wide array of laboratory chemicals due to their excellent resistance and durability.[13][14][15]

  • Glove Specification: Use chemical-resistant nitrile gloves with a minimum thickness of 4 mil. For prolonged handling or when working with larger quantities, consider using thicker gloves or double-gloving.

  • Procedural Steps for Glove Use:

    • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Donning: Ensure hands are clean and dry before putting on gloves.

    • During Use: Avoid touching surfaces such as doorknobs, keyboards, or personal phones with gloved hands to prevent cross-contamination.[16]

    • Doffing: Remove gloves carefully by peeling them off from the cuff downwards, turning them inside-out to trap contaminants.

    • Disposal: Dispose of used gloves immediately into a designated hazardous waste container.[17] Never reuse disposable gloves.

    • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

C. Body Protection: Shielding Against Spills and Splashes

A laboratory coat is essential for protecting your skin and personal clothing from accidental contact with hazardous materials.

  • Requirement: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs is required.

  • For Large Quantities: When handling quantities greater than 50 mL or 50 g, a chemical-resistant apron should be worn over the lab coat.

D. Respiratory Protection: Engineering Controls

The primary method for controlling respiratory hazards is through the use of engineering controls.

  • Chemical Fume Hood: All work with 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile, including weighing of the solid, making solutions, and running reactions, must be performed inside a properly functioning and certified chemical fume hood.[9] This is the most effective way to prevent inhalation of vapors, dust, or aerosols.

  • Respirator Use: In the rare event of an engineering control failure or for certain emergency response situations, a NIOSH-approved respirator with appropriate cartridges may be required.[18] All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit-testing and training.

Operational and Disposal Workflow

Adherence to a systematic workflow is critical for ensuring safety from the moment the chemical is acquired to its final disposal.

Safe Handling and Disposal Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Verify Fume Hood Certification & Airflow B 2. Assemble All Materials (Chemical, Solvents, Glassware) A->B C 3. Don Full PPE (Goggles, Lab Coat, Gloves) B->C D 4. Weigh/Measure Compound C->D Begin Work E 5. Perform Chemical Transfer or Reaction Setup D->E F 6. Securely Cap All Containers E->F G 7. Decontaminate Glassware & Work Surfaces F->G Complete Work H 8. Dispose of Contaminated PPE & Waste into Labeled Bins G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for handling 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][18] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][18] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air at once.[1][6] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][2] Seek immediate medical attention and show the attending physician the chemical container or SDS of a related compound.

Spill Response

For small spills (<100 mL) within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Ensure your PPE is intact. If not, retreat and re-glove.

  • Contain the spill with an inert absorbent material like vermiculite or sand.[18]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

For large spills or any spill outside of a fume hood, evacuate the area, close the door, and contact your institution's emergency response team.

Waste Disposal

All materials contaminated with 2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and absorbent materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Protocol: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[17][19]

References

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. VertexAI Search.
  • Nitrile Gloves: Reliable Protection Against Chemicals and P
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety | Medtecs Business Solutions. Medtecs Business Solutions.
  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. SafetyCulture Marketplace US.
  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. S&S Glove.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Safety D
  • 2-(1,3-Thiazol-2-yl)acetonitrile - PubChem. PubChem.
  • Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SDS US - Greenfield Global. Greenfield Global.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 10 - Safety D
  • Safety d
  • DAP US/GHS MSDS Project. DAP.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety d
  • Safety Data Sheet: acetonitrile - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG.
  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety - University of Notre Dame. University of Notre Dame.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile
Reactant of Route 2
2-(5-Tert-butyl-1,3-thiazol-2-yl)acetonitrile
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